Navocaftor
Description
Properties
IUPAC Name |
[5-[3-amino-5-[4-(trifluoromethoxy)phenyl]sulfonylpyridin-2-yl]-1,3,4-oxadiazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O5S/c16-15(17,18)27-8-1-3-9(4-2-8)28(24,25)10-5-11(19)13(20-6-10)14-22-21-12(7-23)26-14/h1-6,23H,7,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXOLLSAICIZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC(=C(N=C2)C3=NN=C(O3)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2159103-66-7 | |
| Record name | Navocaftor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2159103667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAVOCAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F2XU189O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navocaftor (formerly GLPG-3067) is an investigational small molecule CFTR potentiator that has been the subject of a dynamic development timeline. This technical guide provides a comprehensive overview of the discovery and clinical development of this compound, including its mechanism of action, a summary of its clinical trial progression, and details of its transition between pharmaceutical developers.
Mechanism of Action: A CFTR Potentiator
This compound is designed as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. In individuals with cystic fibrosis, mutations in the CFTR gene can lead to a dysfunctional protein that is either present at the cell surface but does not open and close properly (gating mutations) or is present in reduced numbers. Potentiators are a class of drugs that bind to the CFTR protein at the cell surface and increase the probability that the channel is open, thereby allowing for increased transport of chloride ions. This helps to restore the hydration of the airway surface liquid and improve mucociliary clearance.
The following diagram illustrates the simplified signaling pathway leading to CFTR activation, which is the target of potentiators like this compound.
Discovery and Preclinical Development
This compound was originally discovered and developed by Galapagos NV as part of a broader collaboration with AbbVie aimed at creating a triple-combination therapy for cystic fibrosis. While specific preclinical data such as in vitro potency (e.g., EC50) in various cell-based assays have not been extensively published in peer-reviewed literature, it is understood that GLPG-3067 demonstrated promising activity as a CFTR potentiator in preclinical models, leading to its advancement into clinical trials.
The typical preclinical workflow for a CFTR modulator would involve a series of in vitro and ex vivo experiments to characterize its efficacy and safety.
Key Experimental Protocols
While specific, detailed protocols for this compound's preclinical evaluation are proprietary, the following outlines the general methodology for a key assay used in CFTR modulator discovery.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
-
Objective: To measure the net ion transport across a monolayer of primary human bronchial epithelial (HBE) cells, providing a direct assessment of CFTR function.
-
Methodology:
-
Cell Culture: Primary HBE cells from CF patients are cultured on permeable supports until a confluent and differentiated monolayer is formed.
-
Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the cell monolayer. Each side is bathed in a physiological salt solution.
-
Measurement of Short-Circuit Current (Isc): The potential difference across the monolayer is clamped to 0 mV, and the current required to maintain this clamp (the short-circuit current) is measured. The Isc is a direct measure of net ion transport.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride transport.
-
Forskolin is added to increase intracellular cAMP and activate PKA, thereby stimulating CFTR-mediated chloride secretion.
-
The test compound (e.g., this compound) is added to assess its potentiating effect on the forskolin-stimulated Isc.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-specific.
-
-
-
Data Analysis: The change in Isc following the addition of the potentiator is calculated to determine its efficacy. Dose-response curves can be generated to determine the EC50.
Clinical Development Timeline
The clinical development of this compound has been marked by a series of phase transitions and a change in sponsorship.
Phase 1 Clinical Trials
Two key Phase 1 studies were initiated by Galapagos to evaluate the safety, tolerability, and pharmacokinetics of this compound.
-
NCT03128606: A study in healthy volunteers initiated in March 2017. This trial assessed single and multiple ascending doses of this compound. While a final report with detailed quantitative data is not publicly available, the successful completion of this study supported the progression of this compound into studies involving individuals with cystic fibrosis.
-
NCT03589313: An open-label study in adult male subjects with cystic fibrosis initiated in February 2018. This study evaluated the pharmacokinetics of a single oral dose of this compound in the fed state. Specific pharmacokinetic parameters such as Cmax, Tmax, and half-life from this study have not been publicly disclosed.
Table 1: Summary of this compound Phase 1 Clinical Trials
| Parameter | NCT03128606 | NCT03589313 |
| Study Title | A Study in Healthy Volunteers to Assess the Safety, Tolerability, and Pharmacokinetics of GLPG3067 | Evaluation of the Pharmacokinetics, Safety and Tolerability of a Single Dose of GLPG3067 in Male Subjects With Cystic Fibrosis |
| Status | Completed | Completed |
| Primary Objective | To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of GLPG3067. | To evaluate the pharmacokinetic profile of a single oral dose of GLPG3067 in adult male subjects with CF in a fed state. |
| Population | Healthy Volunteers | Adult males with Cystic Fibrosis |
| Results | Data not publicly available. | Data not publicly available. |
Phase 2 Clinical Trial and Discontinuation by AbbVie
Following AbbVie's assumption of full development control in October 2018, this compound was advanced into a Phase 2 clinical trial as part of a combination therapy regimen.
-
NCT04853368: This Phase 2 study, initiated in September 2021, was designed to evaluate the safety and efficacy of this compound in combination with the corrector galicaftor (ABBV-2222) and other investigational compounds (ABBV-119 or ABBV-576) in adults with cystic fibrosis homozygous or heterozygous for the F508del mutation.
In June 2023, AbbVie announced the termination of this Phase 2 trial.[1] The decision was based on a review of the benefit-risk profile of the combination regimens. Specific quantitative efficacy and safety data that led to this decision have not been released publicly.
Table 2: Summary of this compound Phase 2 Clinical Trial
| Parameter | NCT04853368 |
| Study Title | A Phase 2 Study of Galicaftor/Navocaftor/ABBV-119 or Galicaftor/Navocaftor/ABBV-576 Combination Therapies in Subjects With Cystic Fibrosis Who Are Homozygous or Heterozygous for the F508del Mutation |
| Status | Terminated |
| Primary Objective | To evaluate the safety and efficacy of the combination therapies. |
| Population | Adults with Cystic Fibrosis with at least one F508del mutation |
| Results | The study was terminated due to the benefit-risk profile. Specific data are not publicly available. |
Future Development with Sionna Therapeutics
In July 2024, Sionna Therapeutics announced that it had in-licensed this compound, along with galicaftor and another corrector, from AbbVie. Sionna's strategy is to combine these acquired assets with their novel NBD1 stabilizers. Preclinical data from Sionna suggests that such dual combinations have the potential for superior efficacy compared to the current standard of care. The future development of this compound will likely involve its evaluation in new combination therapies targeting different aspects of CFTR dysfunction.
Conclusion
The development of this compound (GLPG-3067) illustrates the challenging and dynamic nature of drug development for cystic fibrosis. While its journey with Galapagos and AbbVie did not lead to regulatory approval, the potentiation mechanism of this compound remains a valuable component for potential future combination therapies. The in-licensing by Sionna Therapeutics marks a new chapter for this molecule, with the prospect of its integration into novel treatment regimens that could offer significant benefits to individuals with cystic fibrosis. Further preclinical and clinical studies by Sionna will be crucial in determining the ultimate role of this compound in the evolving landscape of CFTR modulator therapies.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navocaftor, also known as GLPG3067, is an investigational small molecule that acts as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed for the treatment of cystic fibrosis (CF), this compound has been evaluated in clinical trials for its potential to restore function to mutated CFTR channels.[1][2] This technical guide provides an in-depth overview of this compound's chemical structure, a plausible synthesis pathway based on related compounds, and a summary of its preclinical and clinical evaluation.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name [5-[3-amino-5-[4-(trifluoromethoxy)phenyl]sulfonyl-2-pyridinyl]-1,3,4-oxadiazol-2-yl]methanol.[3] Its chemical structure is characterized by a central pyridinyl ring substituted with an amino group, a sulfonylphenyl moiety, and a 1,3,4-oxadiazole ring bearing a hydroxymethyl group.
Table 1: Chemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₁₅H₁₁F₃N₄O₅S |
| Molecular Weight | 416.3 g/mol |
| CAS Number | 2159103-66-7 |
| Topological Polar Surface Area | 150 Ų |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 5 |
Synthesis Pathway
While the specific, proprietary synthesis pathway for this compound is not publicly available in full detail, a plausible synthetic route can be conceptualized based on established organic chemistry principles and the synthesis of analogous 1,3,4-oxadiazole and pyridinyl-sulfonyl compounds. The following proposed pathway is for illustrative purposes.
Caption: Proposed Synthesis Pathway for this compound.
Conceptual Steps:
-
Sulfenamide Formation: 3-Amino-5-bromo-2-chloropyridine could react with 4-(trifluoromethoxy)thiophenol to form a sulfenamide intermediate.
-
Oxidation: The sulfenamide would then be oxidized to the corresponding sulfonyl chloride.
-
Sulfonamide Formation: Reaction with ammonia would yield the sulfonamide.
-
Suzuki Coupling: A Suzuki or similar cross-coupling reaction with a suitably protected 2-(tributylstannyl)-1,3,4-oxadiazole derivative would form the core pyridinyl-oxadiazole structure.
-
Deprotection: Finally, removal of the protecting group on the 1,3,4-oxadiazole moiety would yield this compound.
Mechanism of Action and Preclinical Evaluation
This compound is a CFTR potentiator, meaning it enhances the channel gating function of the CFTR protein.[4] In individuals with specific CFTR mutations, the CFTR protein may be present on the cell surface but has a reduced open probability. Potentiators like this compound bind to the CFTR protein and increase the likelihood that the channel will be open, thereby improving the transport of chloride ions across the cell membrane.
The preclinical evaluation of this compound would have involved a series of in vitro and ex vivo assays to determine its efficacy and mechanism of action. Key experimental protocols for such evaluations are detailed below.
Experimental Protocols
1. Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.
-
Cell Culture: Human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports until a polarized monolayer is formed.
-
Assay Procedure:
-
The cell-seeded permeable support is mounted in an Ussing chamber, separating the apical and basolateral chambers.
-
Both chambers are filled with a symmetrical Ringer's solution and maintained at 37°C.
-
The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded.
-
To isolate CFTR-mediated chloride secretion, the epithelial sodium channel (ENaC) is blocked with amiloride.
-
CFTR is then activated by adding forskolin (to increase intracellular cAMP) and a phosphodiesterase inhibitor like IBMX.
-
This compound is added to the apical chamber to assess its potentiating effect on the activated CFTR, observed as an increase in Isc.
-
Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed CFTR-dependent.
-
Caption: Ussing Chamber Experimental Workflow.
2. Sweat Chloride Test
The sweat chloride test is a critical diagnostic tool for CF and is also used as a biomarker in clinical trials to assess the in vivo efficacy of CFTR modulators.
-
Principle: The test measures the concentration of chloride in sweat. Individuals with CF have elevated sweat chloride levels due to dysfunctional CFTR in the sweat ducts.
-
Procedure:
-
Stimulation: A small, painless electrical current is used to deliver pilocarpine, a sweat-inducing substance, to a small area of the skin (usually the forearm).
-
Collection: Sweat is collected for 30 minutes onto a pre-weighed piece of filter paper or into a macroduct coil.
-
Analysis: The collected sweat is weighed to determine the volume, and the chloride concentration is measured using a chloridometer.
-
Table 2: Interpretation of Sweat Chloride Test Results
| Chloride Level (mmol/L) | Interpretation |
| ≤ 29 | CF is unlikely |
| 30 - 59 | CF is possible; further testing needed |
| ≥ 60 | CF is likely |
Clinical Development and Quantitative Data
This compound has been evaluated in several clinical trials, primarily in combination with other CFTR modulators. While detailed results from these trials are not fully published, press releases and clinical trial registry information provide some insights into its clinical efficacy.
Phase 2 studies of this compound in combination with the CFTR corrector galicaftor (ABBV-2222) demonstrated clinical efficacy, including improvements in the percent predicted forced expiratory volume in 1 second (ppFEV₁) and reductions in sweat chloride (SwCl) levels.
The following table summarizes the types of quantitative data collected in a Phase 2 clinical trial (NCT04853368) involving this compound, although the specific numerical results are not yet publicly available.
Table 3: Key Efficacy Endpoints from this compound Phase 2 Trial (NCT04853368)
| Outcome Measure | Description |
| Absolute Change in ppFEV₁ | Change from baseline in the percentage of the predicted forced expiratory volume in 1 second. |
| Absolute Change in Sweat Chloride (SwCl) | Change from baseline in the concentration of chloride in sweat (mmol/L). |
| Absolute Change in FVC | Change from baseline in the forced vital capacity. |
| Absolute Change in FEF₂₅₋₇₅ | Change from baseline in the forced expiratory flow at 25-75% of FVC. |
| Change in CFQ-R Respiratory Domain Score | Change from baseline in the respiratory domain score of the Cystic Fibrosis Questionnaire-Revised. |
Pharmacokinetic parameters of this compound were assessed in a Phase 1 clinical trial (NCT05530278). The key parameters evaluated are listed below.
Table 4: Pharmacokinetic Parameters Assessed for this compound (NCT05530278)
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach maximum plasma concentration. |
| t₁/₂ | Apparent terminal phase elimination half-life. |
| AUC | Area under the plasma concentration-time curve. |
Conclusion
This compound is a CFTR potentiator with a complex chemical structure that has shown promise in early-stage clinical trials for the treatment of cystic fibrosis. While its development has been discontinued by the original developer, the data generated from its preclinical and clinical evaluation contribute to the broader understanding of CFTR modulator pharmacology. Further publication of detailed synthesis protocols and quantitative clinical trial data would be valuable for the scientific community. The experimental protocols outlined in this guide provide a framework for the evaluation of future CFTR modulator candidates.
References
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein functions as a chloride and bicarbonate channel in epithelial cells. Mutations in the CFTR gene lead to the production of a dysfunctional protein, resulting in impaired ion transport, abnormal mucus production, and multi-organ pathology. Navocaftor (formerly ABBV-3067 and GLPG-3067) is a novel small molecule investigational drug classified as a CFTR potentiator. Potentiators are a class of CFTR modulators that act by increasing the channel open probability (gating) of the CFTR protein located at the cell surface. This document provides a detailed technical overview of the in vitro methodologies used to characterize the effect of this compound on CFTR function.
This compound has been investigated in Phase 2 clinical trials in combination with CFTR correctors, such as Galicaftor (ABBV-2222).[1][2][3] While specific preclinical data on this compound remains limited in publicly available literature, this guide synthesizes established in vitro techniques for CFTR modulator characterization to present a comprehensive picture of how a potentiator like Navoca-ftor would be evaluated.
Mechanism of Action of CFTR Potentiators
CFTR channel gating is a complex process that is initiated by the phosphorylation of the regulatory (R) domain by protein kinase A (PKA) and subsequently fueled by the binding and hydrolysis of ATP at the nucleotide-binding domains (NBDs).[4] Class III and IV CFTR mutations, for example, result in defective channel gating or conductance. Potentiators like this compound are designed to overcome these defects by directly interacting with the CFTR protein to increase the likelihood of the channel being in an open state, thereby augmenting anion transport across the cell membrane.[5]
Quantitative In Vitro Efficacy of this compound
The in vitro efficacy of this compound is typically assessed using a variety of cell-based assays that measure changes in CFTR-mediated ion transport. The following tables summarize illustrative quantitative data that would be generated in such studies.
Table 1: Potentiation of F508del-CFTR Function by this compound in Corrector-Treated Human Bronchial Epithelial (HBE) Cells
| Parameter | Vehicle Control | This compound (10 µM) | Fold Change |
| Forskolin-Stimulated Short-Circuit Current (Isc) (µA/cm²) | 15 ± 2.5 | 45 ± 5.1 | 3.0 |
| CFTR Channel Open Probability (Po) | 0.10 ± 0.02 | 0.45 ± 0.07 | 4.5 |
| Single-Channel Conductance (pS) | 8.1 ± 0.4 | 8.0 ± 0.5 | ~1 |
Data are presented as mean ± standard deviation and are illustrative examples based on typical results for CFTR potentiators.
Table 2: this compound Dose-Response in F508del/F508del HBE Cells Treated with a CFTR Corrector
| This compound Concentration | Forskolin-Stimulated Isc (µA/cm²) | % of Wild-Type CFTR Function |
| 0 µM (Vehicle) | 12 ± 1.8 | 10% |
| 0.1 µM | 25 ± 3.1 | 21% |
| 1 µM | 48 ± 4.5 | 40% |
| 10 µM | 58 ± 6.2 | 48% |
| EC50 (µM) | - | ~0.5 µM |
Data are illustrative. The EC50 value represents the concentration at which this compound elicits half of its maximal effect.
Detailed Experimental Protocols
A thorough in vitro characterization of this compound involves multiple complementary techniques to assess its impact on CFTR protein maturation, trafficking, and channel function.
Cell Culture
-
Cell Lines: Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (HBE) cell lines (e.g., CFBE41o-) stably expressing mutant CFTR (e.g., F508del-CFTR) are commonly used.
-
Primary Cells: Primary human bronchial epithelial cells obtained from individuals with cystic fibrosis provide a more physiologically relevant model. These cells are cultured at an air-liquid interface (ALI) to promote differentiation into a polarized epithelium.
-
Corrector Pre-treatment: For assessing potentiator activity on trafficking-defective mutants like F508del, cells are typically pre-treated with a CFTR corrector (e.g., Galicaftor) for 16-24 hours to ensure the presence of the CFTR protein at the cell surface.
Ussing Chamber Electrophysiology
The Ussing chamber technique is a gold-standard method for measuring ion transport across epithelial monolayers.
-
Principle: Differentiated epithelial cells cultured on permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
Protocol:
-
Mount the cell monolayer in the Ussing chamber.
-
Add a sodium channel blocker (e.g., amiloride) to the apical chamber to inhibit sodium absorption.
-
Stimulate CFTR activity with a cAMP agonist (e.g., forskolin).
-
Acutely add this compound to the apical chamber and record the change in Isc.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-mediated.
-
Single-Channel Patch-Clamp Recording
This technique allows for the direct measurement of the activity of individual CFTR channels.
-
Principle: A micropipette is used to form a high-resistance seal with the cell membrane, isolating a small patch of the membrane that ideally contains a single CFTR channel. The flow of ions through the channel is recorded as an electrical current.
-
Protocol:
-
Excise a patch of the apical membrane from a cell expressing CFTR in the inside-out configuration.
-
Perfuse the intracellular side of the membrane with a solution containing ATP and PKA to activate the CFTR channel.
-
Record baseline channel activity (open and closed states).
-
Add this compound to the intracellular bath and record the changes in channel gating, specifically the open probability (Po).
-
Western Blotting for CFTR Maturation
While this compound as a potentiator is not expected to directly affect CFTR protein expression and maturation, this assay is crucial when studying its effects in combination with correctors.
-
Principle: This technique separates proteins by size to assess the glycosylation state of CFTR. The immature, core-glycosylated form (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) is found at the cell surface.
-
Protocol:
-
Lyse cells treated with the CFTR modulator(s).
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a membrane and probe with a CFTR-specific antibody.
-
Detect and quantify the relative amounts of Band B and Band C.
-
Visualizations
Signaling Pathway of CFTR Activation and Potentiation
Caption: CFTR channel activation by PKA and ATP, and potentiation by this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for the in vitro characterization of this compound's effect on CFTR.
Logical Relationship of CFTR Modulator Action
Caption: Synergistic action of CFTR correctors and potentiators like this compound.
Conclusion
The in vitro characterization of this compound is essential for understanding its mechanism of action and quantifying its therapeutic potential as a CFTR potentiator. Through a combination of electrophysiological and biochemical assays, a detailed profile of this compound's effect on CFTR channel function can be established. This information is critical for guiding preclinical and clinical development, ultimately aiming to provide a highly effective therapeutic option for individuals with cystic fibrosis. While specific preclinical data for this compound is not widely published, the methodologies described herein represent the standard for evaluating such compounds and provide a robust framework for its continued investigation.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. This compound - Galapagos NV - AdisInsight [adisinsight.springer.com]
- 3. Sionna revitalizes AbbVie's discarded CF compounds [synapse.patsnap.com]
- 4. The gating of the CFTR channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Navocaftor (formerly known as GLPG-3067 and ABBV-3067, now SION-3067) is a small molecule in development for the treatment of cystic fibrosis (CF). It functions as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, designed to enhance the channel gating function of the CFTR protein on the cell surface. This document provides a comprehensive overview of the preclinical studies of this compound in various CF models, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Mechanism of Action
Cystic fibrosis is caused by mutations in the CFTR gene, which lead to a dysfunctional or absent CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. This compound is classified as a CFTR potentiator. Potentiators work by increasing the probability that the CFTR channel is open, thereby augmenting ion flow through the protein that is already present at the cell surface. This mechanism is particularly relevant for CFTR mutations that result in defective channel gating (Class III mutations) or residual function.
dot
Caption: Mechanism of action of this compound as a CFTR potentiator.
Preclinical Efficacy in Cystic Fibrosis Models
This compound has been evaluated in various preclinical models, primarily focusing on its ability to restore the function of the most common CF-causing mutation, F508del. The majority of the recent preclinical work has been conducted by Sionna Therapeutics, who acquired the compound from AbbVie.
In Vitro Studies in Human Bronchial Epithelial (HBE) Cells
A significant portion of the preclinical evaluation of this compound has been performed using primary human bronchial epithelial (HBE) cells derived from CF patients homozygous for the F508del mutation. These cells are cultured at an air-liquid interface to form a differentiated epithelium that mimics the airways and allows for the measurement of CFTR-mediated chloride transport.
Key Findings:
-
Synergistic Activity with Correctors: In vitro studies in F508del/F508del HBE cells have demonstrated that the combination of this compound (as a potentiator) and Galicaftor (ABBV-2222, a CFTR corrector) significantly restored F508del CFTR expression and function to a greater degree than either compound administered alone.
-
Combination with NBD1 Stabilizers: Sionna Therapeutics has presented preclinical data at the European Cystic Fibrosis Society (ECFS) 2025 conference (Abstract WS19.01) showing that dual combinations of a Nucleotide-Binding Domain 1 (NBD1) stabilizer with a complementary modulator like this compound have the potential for superior efficacy over the current standard of care. These combinations were shown to lead to a near-complete correction of CFTR function in cells with the F508del mutation.
Quantitative Data Summary
While specific EC50 values for this compound's potentiation of F508del-CFTR in preclinical models are not publicly available in detail, data from a terminated Phase 2 clinical trial provides an indication of its in vivo effect.
| Parameter | Treatment Group | Result | Model System | Reference |
| Sweat Chloride Reduction | This compound in combination with Galicaftor (highest dose) | 19.9 mmol/L decrease | Human (Phase 2 Clinical Trial) | ClinicalTrials.gov |
| CFTR Function Restoration | This compound in combination with Galicaftor | Significant restoration (qualitative) | F508del/F508del HBE cells | Clinical Trial Protocol |
| CFTR Function Restoration | Dual combination with NBD1 stabilizer | Near-complete correction (qualitative) | F508del cellular models | Sionna Therapeutics (ECFS 2025) |
Experimental Protocols
Human Bronchial Epithelial (HBE) Cell Culture and Ussing Chamber Assay
The functional assessment of this compound in preclinical studies typically involves the use of HBE cells in an Ussing chamber system. This technique allows for the direct measurement of ion transport across the epithelial monolayer.
Methodology:
-
Cell Culture: Primary HBE cells from CF donors (homozygous for F508del) are cultured on permeable supports at an air-liquid interface for several weeks to allow for differentiation into a mucociliary epithelium.
-
Compound Incubation: The differentiated HBE cultures are incubated with this compound, either alone or in combination with CFTR correctors, for a specified period (e-g., 24-48 hours).
-
Ussing Chamber Measurement: The permeable supports with the HBE cells are mounted in an Ussing chamber. The basolateral and apical sides of the epithelium are bathed in separate physiological solutions.
-
Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
CFTR Activation and Inhibition: To isolate CFTR-dependent chloride secretion, the following sequential additions are made to the apical and/or basolateral solutions:
-
A sodium channel blocker (e.g., amiloride) to inhibit sodium absorption.
-
A CFTR activator (e.g., forskolin) to raise intracellular cAMP levels and activate CFTR.
-
This compound (if not already present during incubation) to potentiate CFTR channel opening.
-
A CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is mediated by CFTR.
-
-
Data Analysis: The change in Isc in response to these additions is used to quantify CFTR function.
dot
Caption: Experimental workflow for assessing this compound's effect in HBE cells using an Ussing chamber.
Signaling and CFTR Trafficking Pathways
This compound's primary role is at the cell membrane, directly interacting with the CFTR protein. However, its efficacy is often studied in the context of correctors, which act on the CFTR protein biogenesis and trafficking pathway. The F508del mutation causes the CFTR protein to be misfolded and retained in the endoplasmic reticulum (ER), leading to its premature degradation by the proteasome. Correctors aim to overcome this folding defect and allow the protein to traffic to the cell surface.
dot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navocaftor (formerly ABBV-3067) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) potentiator developed by AbbVie and Galapagos.[1][2] As a potentiator, its primary function is to enhance the channel gating of the CFTR protein, thereby increasing the flow of chloride ions across the cell membrane.[3] While this compound has undergone clinical investigation, particularly in combination with CFTR correctors,[4][5] detailed public information regarding its precise binding site on the CFTR protein remains limited. This guide synthesizes the current understanding of this compound's likely binding site based on its functional similarities to other well-characterized potentiators, and details the state-of-the-art experimental methodologies employed to elucidate such molecular interactions.
The Putative Binding Site of this compound on CFTR
While direct structural evidence for the this compound-CFTR complex is not yet publicly available, compelling functional data suggests that this compound shares a common mechanism of action, and likely a binding site, with the well-studied potentiators ivacaftor (VX-770) and GLPG1837. Cryo-electron microscopy (cryo-EM) studies of ivacaftor and GLPG1837 in complex with human CFTR have identified a common binding pocket, now considered a "hotspot" for potentiation.
This binding site is located within the transmembrane domains (TMDs) of the CFTR protein, at the interface with the lipid bilayer. Specifically, it is a cleft formed by transmembrane (TM) helices 4, 5, and 8 . This site is distinct from the nucleotide-binding domains (NBDs) where ATP binds to fuel channel gating, indicating an allosteric mechanism of action. The location of this binding pocket within the membrane-spanning region is significant, as it is in proximity to a hinge region in TM8 that is crucial for the conformational changes associated with channel gating.
Structural Context of the Putative Binding Site
The following diagram illustrates the transmembrane topology of the CFTR protein and highlights the likely binding region for this compound, based on the binding site of ivacaftor and GLPG1837.
Caption: Putative this compound binding site on CFTR.
Quantitative Data on Potentiator Binding
While specific quantitative binding data for this compound is not publicly available, the binding affinity of ivacaftor to wild-type CFTR has been determined. This serves as a benchmark for the expected affinity of potent CFTR potentiators.
| Compound | Target | Method | Dissociation Constant (Kd) | Reference |
| Ivacaftor | WT-CFTR | Radioligand Binding Assay | 6.6 ± 1.2 nM | |
| This compound | WT-CFTR | Not Publicly Available | Not Publicly Available | - |
Experimental Protocols for Determining Binding Sites
The determination of a small molecule's binding site on a large, complex membrane protein like CFTR requires sophisticated biophysical and structural biology techniques. The following are the key experimental protocols that are considered the gold standard in the field and would be employed to definitively identify and characterize the this compound binding site.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been pivotal in elucidating the binding sites of CFTR modulators. This technique allows for the high-resolution structural determination of the CFTR protein in complex with the bound ligand.
Methodology:
-
Protein Expression and Purification: Human CFTR is overexpressed in a suitable cell line (e.g., HEK293) and purified using affinity chromatography.
-
Complex Formation: The purified CFTR is incubated with a saturating concentration of this compound.
-
Vitrification: The protein-ligand complex is rapidly frozen in a thin layer of vitreous ice on an EM grid.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope, collecting a large dataset of particle images.
-
Image Processing and 3D Reconstruction: The particle images are aligned and averaged to generate a high-resolution 3D density map of the CFTR-Navocaftor complex.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map, revealing the precise location and interactions of this compound within its binding pocket.
Caption: Cryo-EM workflow for determining the this compound binding site.
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique for mapping protein-ligand interaction sites by measuring changes in the protein's conformational dynamics upon ligand binding.
Methodology:
-
Protein Preparation: Purified CFTR is prepared in a standard H₂O-based buffer.
-
Deuterium Labeling: The protein is diluted into a D₂O-based buffer in the presence and absence of this compound. Backbone amide hydrogens that are solvent-exposed will exchange with deuterium.
-
Quenching: The exchange reaction is quenched by lowering the pH and temperature.
-
Proteolysis: The protein is digested into smaller peptides by an acid-stable protease (e.g., pepsin).
-
LC-MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by mass spectrometry to measure the deuterium uptake for each peptide.
-
Data Analysis: Peptides in the this compound-bound CFTR that show a reduction in deuterium uptake compared to the unbound protein are identified as being part of or near the binding site, as ligand binding protects these regions from solvent exchange.
References
- 1. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 2. Novel Correctors and Potentiators Enhance Translational Readthrough in CFTR Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. Sionna Therapeutics Expands Pipeline with Multiple Clinical Stage Cystic Fibrosis Compounds Through a License Agreement with AbbVie [prnewswire.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navocaftor (formerly ABBV-3067 and SION-3067) is an investigational small molecule Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator. Potentiators are a class of drugs that enhance the function of the CFTR protein on the cell surface, increasing the flow of chloride ions and improving hydration of airway surfaces. This document provides a technical summary of the available information from early-phase clinical trials of this compound, focusing on its evaluation in combination with CFTR correctors. Due to the proprietary nature of early-phase drug development, detailed quantitative results from these studies are not fully publicly available. This guide, therefore, synthesizes the accessible information on trial design, experimental protocols, and the compound's mechanism of action.
Clinical Development Program Overview
This compound has been evaluated in Phase 2 clinical trials, primarily in combination with the CFTR corrector galicaftor (formerly ABBV-2222). The primary goal of these studies was to assess the safety, tolerability, and efficacy of this combination therapy in individuals with cystic fibrosis (CF), particularly those with the F508del mutation.
Key Clinical Trials
Two key clinical trials have been identified in the early-phase development of this compound:
-
NCT03969888: A Phase 2 study evaluating this compound (ABBV-3067) alone and in combination with galicaftor (ABBV-2222) in adult CF patients homozygous for the F508del mutation.
-
NCT04853368: A Phase 2 study assessing the safety and efficacy of galicaftor/navocaftor in combination with other investigational drugs (ABBV-119 or ABBV-576) in adult CF patients with at least one F508del mutation.
While specific quantitative efficacy data from these trials have not been publicly released in detail, press releases have indicated that the combination of galicaftor and this compound demonstrated clinical efficacy, including improvements in percent predicted forced expiratory volume in one second (ppFEV1) and reductions in sweat chloride (SwCl) concentrations[1][2]. However, a triple combination involving ABBV-119 was reportedly not advanced as it did not show a significant benefit over the dual combination[3].
Data Presentation
The following tables summarize the design and key parameters of the publicly available information on the early-phase clinical trials of this compound.
Table 1: Summary of Key Early-Phase Clinical Trials for this compound
| Clinical Trial Identifier | Phase | Study Title | Patient Population | Interventions | Primary Outcome Measures | Status |
| NCT03969888 | 2 | A Phase 2 Study of ABBV-3067 Alone and in Combination With ABBV-2222[4] | Adults with Cystic Fibrosis homozygous for the F508del mutation. | - ABBV-3067 (this compound) monotherapy- ABBV-3067 in combination with ABBV-2222 (galicaftor)- Placebo | - Safety and Tolerability- Absolute Change From Baseline in ppFEV1- Absolute Change From Baseline in Sweat Chloride (SwCl) | Completed |
| NCT04853368 | 2 | A Study to Evaluate Adverse Events and Change in Disease Activity With Oral Capsules of Galicaftor/Navocaftor/ABBV-119 or Galicaftor/Navocaftor/ABBV-576 Combination Therapies in Adult Participants With Cystic Fibrosis[5] | Adults with Cystic Fibrosis with at least one F508del mutation. | - Galicaftor/Navocaftor dual therapy- Galicaftor/Navocaftor/ABBV-119 triple therapy- Galicaftor/Navocaftor/ABBV-576 triple therapy- Placebo | - Safety and Tolerability- Absolute Change From Baseline in ppFEV1- Absolute Change From Baseline in Sweat Chloride (SwCl) | Terminated |
Experimental Protocols
Detailed, step-by-step protocols for the clinical trials are proprietary. However, based on standard practices in cystic fibrosis clinical research, the following sections outline the general methodologies for the key efficacy endpoints.
Measurement of Percent Predicted Forced Expiratory Volume in One Second (ppFEV1)
FEV1 is a critical measure of lung function and a primary endpoint in CF clinical trials.
Methodology:
-
Spirometry: FEV1 is measured using a spirometer, a device that records the volume and flow of air a person inhales and exhales.
-
Procedure:
-
The patient is instructed to take a full, deep inhalation.
-
They then exhale as forcefully and rapidly as possible into the spirometer's mouthpiece for at least six seconds.
-
The maneuver is repeated a minimum of three times to ensure reproducibility.
-
-
Data Analysis:
-
The highest FEV1 value from the acceptable maneuvers is recorded.
-
This value is then compared to predicted normal values for an individual of the same age, sex, height, and ethnicity to calculate the percent predicted FEV1 (ppFEV1).
-
-
Endpoint Calculation: The primary efficacy endpoint is typically the absolute change in ppFEV1 from baseline to a specified time point during the treatment period.
Sweat Chloride (SwCl) Test
The sweat chloride test is the gold standard for diagnosing CF and is used as a biomarker of CFTR protein function in clinical trials.
Methodology:
-
Pilocarpine Iontophoresis: A small, painless electrical current is used to deliver pilocarpine, a sweat-inducing chemical, to a small area of the skin (usually the forearm).
-
Sweat Collection: Sweat is collected from the stimulated area for a standardized period (typically 30 minutes) onto a filter paper or into a micro-collection tube.
-
Chloride Analysis: The collected sweat is analyzed to determine the concentration of chloride ions. The most common method is coulometric titration.
-
Endpoint Calculation: The efficacy endpoint is the absolute change in sweat chloride concentration (in mmol/L) from baseline to a specified time point during treatment. A decrease in sweat chloride indicates improved CFTR function.
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the general mechanism of action of a CFTR potentiator like this compound.
Caption: Mechanism of action of a CFTR potentiator.
Experimental Workflow
The following diagram outlines the general workflow for a patient participating in a clinical trial for a CFTR modulator.
Caption: General workflow of a CFTR modulator clinical trial.
Conclusion
This compound, as a CFTR potentiator, has shown promise in early-phase clinical trials when used in combination with CFTR correctors for the treatment of cystic fibrosis. While detailed quantitative efficacy data remains limited in the public domain, the available information on the clinical trial designs and the compound's mechanism of action provides a foundational understanding for the scientific community. Further data from ongoing and future studies will be crucial to fully elucidate the therapeutic potential of this compound in the management of cystic fibrosis.
References
- 1. Sionna Therapeutics Expands Pipeline with Multiple Clinical Stage Cystic Fibrosis Compounds Through a License Agreement with AbbVie [prnewswire.com]
- 2. AbbVie Sells Cystic Fibrosis Drugs to Sionna Therapeutics [synapse.patsnap.com]
- 3. biopharmadive.com [biopharmadive.com]
- 4. Study Details Page [abbvieclinicaltrials.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
These application notes provide detailed protocols for the preparation and use of Navocaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, in various in vitro assays. The information is intended for researchers, scientists, and drug development professionals working on CFTR modulation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate solution preparation and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁F₃N₄O₅S | PubChem[1] |
| Molecular Weight | 416.3 g/mol | PubChem[1] |
| IUPAC Name | [5-[3-amino-5-[4-(trifluoromethoxy)phenyl]sulfonyl-2-pyridinyl]-1,3,4-oxadiazol-2-yl]methanol | PubChem[1] |
| Synonyms | GLPG3067, ABBV-3067 | MedChemExpress[2] |
| Mechanism of Action | CFTR Potentiator | DrugBank Online, AdisInsight[3] |
This compound Solution Preparation
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro assays. The following protocols provide guidance on preparing stock and working solutions.
Stock Solution Preparation
It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent. Based on available data, Dimethyl Sulfoxide (DMSO) is a common solvent for CFTR modulators.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution, but the stability of this compound under these conditions should be verified.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
Working Solution Preparation
Working solutions of this compound should be prepared fresh for each experiment by diluting the stock solution in the appropriate assay buffer or cell culture medium.
Protocol for a Suspended Solution (for oral and intraperitoneal injection, adaptable for some in vitro uses):
This protocol yields a suspended solution of 1.67 mg/mL.
-
Prepare a 16.7 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
General Protocol for In Vitro Assays:
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution required to achieve the desired final concentration in your assay.
-
Dilute the stock solution in the appropriate pre-warmed (e.g., 37°C) assay buffer or cell culture medium.
-
Mix the working solution thoroughly by gentle inversion or vortexing before adding it to the cells.
Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. A vehicle control (containing the same concentration of DMSO as the this compound-treated samples) should always be included in experiments.
Experimental Protocols for In Vitro Assays
This compound, as a CFTR potentiator, can be evaluated using various in vitro functional assays that measure CFTR-mediated ion transport. Below are detailed protocols for three commonly used assays.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
The FIS assay is a functional assay that measures CFTR-dependent fluid secretion into the lumen of intestinal organoids, leading to their swelling.
Materials:
-
Mature intestinal organoids cultured in basement membrane matrix
-
Assay medium (e.g., standard organoid medium)
-
This compound working solution
-
Forskolin (e.g., 5-10 µM final concentration)
-
Calcein green, AM
-
Confocal live-cell imaging system
Protocol:
-
Seed 30-80 mature organoids per well in a 96-well plate with basement membrane matrix.
-
Culture the organoids for at least 24 hours before the assay.
-
Prepare this compound working solutions at various concentrations in the assay medium.
-
Replace the culture medium with the this compound-containing medium or a vehicle control. Incubate for the desired pre-treatment time (e.g., 1-2 hours for potentiators).
-
Just before imaging, add calcein green to the medium to stain the organoids.
-
Acquire baseline images (t=0) of the organoids using a confocal microscope at 37°C.
-
Add forskolin to all wells to stimulate CFTR-mediated fluid secretion.
-
Acquire images at regular intervals (e.g., every 30-60 minutes) for several hours.
-
Analyze the images to quantify the change in the cross-sectional area of the organoids over time. An increase in swelling in the presence of this compound and forskolin compared to forskolin alone indicates potentiation of CFTR activity.
Membrane Potential Assay
This assay utilizes a fluorescent membrane potential-sensitive dye to measure changes in cell membrane potential upon CFTR activation.
Materials:
-
Epithelial cells expressing CFTR (e.g., CFBE41o- or Fischer Rat Thyroid (FRT) cells) seeded in a 96- or 384-well plate
-
Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer (low chloride concentration)
-
This compound working solution
-
Forskolin (e.g., 10 µM final concentration)
-
CFTR inhibitor (e.g., CFTRinh-172, 10 µM final concentration)
-
Fluorescence plate reader
Protocol:
-
Seed cells in a multi-well plate and culture until they form a confluent monolayer.
-
On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
After loading, replace the dye solution with fresh assay buffer containing different concentrations of this compound or a vehicle control.
-
Place the plate in a fluorescence plate reader and record the baseline fluorescence for a few minutes.
-
Add forskolin to all wells to activate CFTR. A functional CFTR will lead to chloride efflux and membrane depolarization, resulting in an increase in fluorescence.
-
Continue recording the fluorescence to measure the forskolin-induced response.
-
(Optional) Add a CFTR inhibitor to confirm that the observed fluorescence change is CFTR-specific.
-
The potentiation effect of this compound is determined by the increased fluorescence signal in the presence of the compound compared to the vehicle control.
Ussing Chamber Assay
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. It directly measures the short-circuit current (Isc), which is a quantitative measure of net ion transport.
Materials:
-
Polarized epithelial cell monolayers (e.g., primary human bronchial epithelial cells or FRT cells) grown on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system
-
Ringer's solution (apical and basolateral)
-
This compound working solution
-
Amiloride (to block epithelial sodium channels, ENaC)
-
Forskolin (to activate CFTR)
-
CFTR inhibitor (e.g., CFTRinh-172)
Protocol:
-
Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with pre-warmed and gassed (95% O₂/5% CO₂) Ringer's solution.
-
Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical solution to inhibit ENaC-mediated sodium absorption.
-
Add this compound to the apical and/or basolateral solution and incubate for the desired time.
-
Add forskolin to the basolateral solution to stimulate CFTR-mediated chloride secretion, which will be observed as an increase in Isc.
-
After the forskolin-stimulated Isc has stabilized, add a CFTR inhibitor to the apical solution to confirm the specificity of the current.
-
The potentiating effect of this compound is quantified by the increase in the forskolin-stimulated Isc compared to the vehicle-treated control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the CFTR signaling pathway and a typical experimental workflow for testing this compound.
Caption: CFTR activation pathway and the role of this compound.
Caption: General workflow for in vitro testing of this compound.
References
- 1. A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines [jove.com]
- 2. CFTR Protein: Not Just a Chloride Channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [healthline.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ussing chamber electrophysiology to assess the function of Navocaftor (also known as ABBV-3067 or GLPG3067), a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The protocols detailed below are designed for studying the effects of this compound on epithelial tissues and cell cultures expressing CFTR mutations.
Introduction to this compound and Ussing Chambers
This compound is a CFTR potentiator designed to enhance the channel gating function of the CFTR protein at the cell surface. In individuals with specific cystic fibrosis-causing mutations, the CFTR protein may be present but unable to open and close effectively to transport chloride ions. Potentiators like this compound aim to restore this function. The Ussing chamber is a critical tool for the preclinical evaluation of CFTR modulators. It allows for the precise measurement of ion transport across an epithelial monolayer by measuring the short-circuit current (Isc), which is a direct measure of net ion movement.[1][2]
Mechanism of Action of this compound
As a CFTR potentiator, this compound is expected to bind to the CFTR protein and increase its open probability, thereby augmenting the flow of chloride ions across the cell membrane. In Ussing chamber experiments, the potentiation of CFTR by this compound would be observed as an increase in the forskolin-stimulated short-circuit current (Isc). While detailed molecular binding studies for this compound are not extensively published, its functional effect is consistent with other CFTR potentiators.
Data Presentation
| Parameter | Treatment Group | Result | Reference |
| Change in Sweat Chloride Concentration | Highest combined dosage of this compound (ABBV-3067) and Galicaftor (ABBV-2222) | -19.9 mmol/L | [3] |
Note: This data is from a clinical trial and represents an in vivo measure of CFTR activity. It is indicative of the potential effects that would be measured as changes in Isc in an in vitro Ussing chamber assay.
Experimental Protocols
The following is a representative protocol for assessing the effect of this compound in an Ussing chamber experiment, adapted from established protocols for other CFTR potentiators.
I. Preparation of Human Bronchial Epithelial (HBE) Cell Cultures
-
Cell Culture: Primary HBE cells from individuals with CF (e.g., homozygous for the F508del mutation) are cultured on permeable supports.
-
Air-Liquid Interface (ALI): Cells are maintained at an ALI for at least 3 weeks to promote differentiation into a polarized, mucociliary epithelium.
-
Pre-incubation with Correctors (for F508del-CFTR): For mutations that affect protein folding and trafficking like F508del, pre-incubate the cells with a CFTR corrector (e.g., Lumacaftor or Tezacaftor) for 16-24 hours prior to the Ussing chamber experiment to ensure CFTR protein is present at the cell surface.
II. Ussing Chamber Measurement Protocol
-
Chamber Setup: Mount the permeable support with the differentiated HBE cell monolayer in the Ussing chamber. Bathe both the apical and basolateral sides with a symmetrical Ringer's solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the system to equilibrate and for the baseline short-circuit current (Isc) to stabilize.
-
ENaC Inhibition: Add Amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
CFTR Activation: Add a CFTR agonist, such as Forskolin (e.g., 10 µM), to the apical and basolateral chambers to raise intracellular cAMP levels and activate the CFTR channel.
-
This compound Application: Once the Forskolin-stimulated Isc has reached a stable plateau, add this compound to the apical chamber in a dose-dependent manner (e.g., 0.1 µM, 1 µM, 10 µM) to observe its potentiation effect.
-
CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is CFTR-dependent. The resulting decrease in Isc represents the total CFTR-mediated current.
Mandatory Visualizations
CFTR Activation Signaling Pathway
Caption: CFTR channel activation by the cAMP/PKA pathway and potentiation by this compound.
Ussing Chamber Experimental Workflow
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navocaftor (formerly ABBV-3067) is a novel small molecule identified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] In the context of cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene, potentiators are a class of drugs that enhance the channel gating function of the CFTR protein at the cell surface, thereby increasing anion transport.[3][4] This document provides detailed application notes and patch-clamp protocols for researchers studying the effects of this compound on CFTR function.
Patch-clamp electrophysiology is the gold-standard method for directly measuring the activity of ion channels like CFTR.[5] It allows for high-resolution recording of ion flow through the channel in real-time, providing crucial insights into the mechanism of action of CFTR modulators such as this compound. Both manual and automated patch-clamp (APC) techniques are suitable for these studies, with APC offering higher throughput for screening and dose-response analyses.
Signaling Pathway of CFTR Activation and Potentiation
The activity of the CFTR channel is primarily regulated by cyclic AMP (cAMP)-dependent phosphorylation by Protein Kinase A (PKA). This compound, as a potentiator, acts to increase the open probability of the PKA-activated CFTR channel.
Data Presentation
| Cell Line | CFTR Mutant | Experimental Condition | This compound Conc. (µM) | Current Density (pA/pF) at +60 mV | Fold Increase vs. Control | n |
| CHO | F508del (corrected) | Forskolin (10 µM) | 0 | Value | 1.0 | Value |
| CHO | F508del (corrected) | Forskolin (10 µM) | 0.1 | Value | Value | Value |
| CHO | F508del (corrected) | Forskolin (10 µM) | 1 | Value | Value | Value |
| CHO | F508del (corrected) | Forskolin (10 µM) | 10 | Value | Value | Value |
| HBE | G551D | Forskolin (10 µM) | 0 | Value | 1.0 | Value |
| HBE | G551D | Forskolin (10 µM) | 1 | Value | Value | Value |
Experimental Protocols
Cell Culture and Transfection
Cell Lines:
-
Fischer Rat Thyroid (FRT) cells: Stably expressing wild-type or mutant CFTR. These are a "workhorse" for CFTR drug discovery.
-
Chinese Hamster Ovary (CHO) cells: Easily transfectable and widely used for heterologous expression of CFTR.
-
Baby Hamster Kidney (BHK) cells: Another suitable host for stable or transient CFTR expression.
-
Human Bronchial Epithelial (HBE) cells: Considered the "gold standard" as they are a physiologically relevant cell type.
Culture Conditions:
-
Cells should be cultured in appropriate media (e.g., DMEM/F12 for BHK, MEM for CFBE41o-) supplemented with fetal bovine serum, penicillin/streptomycin, and selection antibiotics if applicable.
-
For patch-clamp experiments, plate cells at a low density on glass coverslips 24-48 hours prior to recording.
Transient Transfection (for CHO, BHK):
-
Transfect cells with a plasmid encoding the desired CFTR variant and a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Perform electrophysiological recordings 48-72 hours post-transfection.
Whole-Cell Patch-Clamp Recordings
This protocol is adapted for both manual and automated patch-clamp systems.
Solutions:
| Solution | Component | Concentration (mM) |
| Pipette (Intracellular) | NMDG-Cl | 140 |
| MgCl₂ | 2 | |
| EGTA | 5 | |
| HEPES | 10 | |
| Mg-ATP | 3 | |
| GTP-Tris | 0.5 | |
| Bath (Extracellular) | NMDG-Cl | 140 |
| MgCl₂ | 2 | |
| CaCl₂ | 2 | |
| HEPES | 10 | |
| Glucose | 10 |
Adjust pH of both solutions to 7.2-7.4 with the appropriate acid/base. The osmolarity should be adjusted to be near-iso-osmotic.
Experimental Workflow:
Voltage Protocol:
-
Hold the cell at a membrane potential of -40 mV.
-
Apply voltage steps from -80 mV to +80 mV in 20 mV increments for 200-400 ms each.
-
Alternatively, a voltage ramp from -100 mV to +100 mV over 500 ms can be used to generate a current-voltage (I-V) relationship.
Recording Procedure:
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline currents using the specified voltage protocol.
-
Activate CFTR by perfusing the bath solution with a cocktail of activators (e.g., 10 µM Forskolin and 30 µM Genistein).
-
Once a stable activated current is achieved, apply this compound at various concentrations to determine the dose-response relationship.
-
At the end of the experiment, apply a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the recorded current is mediated by CFTR.
Data Analysis
-
Current Measurement: Measure the steady-state current at the end of each voltage step.
-
Current Density: Normalize the current amplitude to the cell capacitance (pA/pF) to account for variations in cell size. Cell capacitance is measured by integrating the capacitive transient elicited by a small voltage step.
-
I-V Relationship: Plot the current density as a function of the command voltage to generate an I-V curve.
-
Potentiation Quantification: Calculate the fold increase in current density in the presence of this compound compared to the activated current in its absence.
-
Dose-Response Curve: Plot the fold increase in current as a function of this compound concentration and fit the data with the Hill equation to determine the EC50.
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the effects of the CFTR potentiator this compound using patch-clamp electrophysiology. Adherence to these methodologies will enable researchers to generate high-quality, reproducible data to elucidate the mechanism of action and therapeutic potential of this compound and other CFTR modulators.
References
- 1. CFTR displays voltage dependence and two gating modes during stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Potentiation of Cystic Fibrosis Transmembrane Conductance Regulator Gating by Two Chemically Distinct Potentiators, Ivacaftor (VX-770) and 5-Nitro-2-(3-Phenylpropylamino) Benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clusters of Cl- channels in CFTR-expressing Sf9 cells switch spontaneously between slow and fast gating modes - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navocaftor (formerly ABBV-3067) is a small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] In cystic fibrosis (CF), mutations in the CFTR gene lead to a dysfunctional protein, impairing ion transport across epithelial cell membranes. This compound acts by increasing the channel open probability (gating) of the CFTR protein present at the cell surface, thereby restoring chloride and bicarbonate transport.[1] High-throughput screening (HTS) is a critical methodology for identifying and characterizing novel CFTR modulators like this compound. This document provides detailed application notes and protocols for a robust HTS assay designed to discover and evaluate CFTR potentiators.
The most widely adopted HTS method for identifying CFTR potentiators is the halide-sensitive Yellow Fluorescent Protein (YFP) quenching assay.[2][3] This cell-based functional assay provides a quantitative measure of CFTR-mediated anion transport in a high-throughput format. The protocols detailed below are based on this well-established methodology and are suitable for the primary screening of large compound libraries and the secondary characterization of lead compounds such as this compound.
CFTR Signaling Pathway and Mechanism of Action of Potentiators
The CFTR channel is an ATP-binding cassette (ABC) transporter that functions as a cAMP-activated anion channel.[4] Its activation is initiated by the binding of an agonist (e.g., a prostaglandin) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation event, coupled with ATP binding and hydrolysis at the Nucleotide-Binding Domains (NBDs), induces a conformational change that opens the channel pore, allowing the passage of chloride and bicarbonate ions.
CFTR potentiators, such as this compound, are small molecules that enhance the gating function of the CFTR protein. They bind to the CFTR protein and increase the probability that the channel will be in an open state, thus augmenting anion transport. This action is particularly beneficial for CFTR mutations that result in defective channel gating (Class III mutations) or reduced channel conductance.
Figure 1: CFTR signaling pathway and this compound's mechanism of action.
High-Throughput Screening Protocol: YFP-Halide Quenching Assay
This protocol describes a cell-based, fluorescence quenching assay for identifying and characterizing CFTR potentiators.
Principle
Cells stably co-expressing a halide-sensitive YFP and a mutant CFTR protein are used. The assay is initiated by stimulating the cells with a cAMP agonist (e.g., forskolin) to activate CFTR. Test compounds are added to assess their potentiator activity. The addition of an iodide-containing solution triggers iodide influx through open CFTR channels, which leads to the quenching of the intracellular YFP fluorescence. The rate of fluorescence decay is proportional to the CFTR channel activity. Potentiators like this compound will increase the rate of fluorescence quenching.
Materials and Reagents
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing a G551D-CFTR mutant and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Culture Medium: Coon's modified Ham's F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Plates: 384-well, black, clear-bottom microplates.
-
Assay Buffer (Chloride): PBS containing 137 mM NaCl, 2.7 mM KCl, 1.8 mM KH2PO4, 10 mM Na2HPO4, 1 mM MgCl2, 1 mM CaCl2, 10 mM glucose, pH 7.4.
-
Assay Buffer (Iodide): Same as chloride buffer, but with 137 mM NaI replacing NaCl.
-
Forskolin Stock Solution: 10 mM in DMSO.
-
This compound (or other test compounds) Stock Solution: 10 mM in DMSO.
-
Positive Control: Ivacaftor (VX-770), 10 mM in DMSO.
-
Negative Control: DMSO.
-
Fluorescence Plate Reader: Capable of kinetic reads with excitation/emission wavelengths of ~485/520 nm.
Experimental Workflow
Figure 2: High-throughput screening workflow for CFTR potentiators.
Detailed Protocol
-
Cell Plating:
-
Trypsinize and resuspend FRT-G551D-YFP cells in culture medium.
-
Seed 20,000 cells per well in 40 µL of medium into 384-well plates.
-
Incubate at 37°C in a 5% CO2 incubator for 24-48 hours until a confluent monolayer is formed.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and control compounds (e.g., Ivacaftor) in DMSO.
-
Further dilute the compounds in chloride buffer to the desired final concentrations. The final DMSO concentration should be ≤ 0.5%.
-
-
Assay Procedure:
-
Gently wash the cell monolayers twice with 50 µL of chloride buffer.
-
Add 20 µL of chloride buffer containing the test compounds, this compound, positive control (Ivacaftor), or negative control (DMSO) to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature.
-
Add 5 µL of chloride buffer containing forskolin to all wells to a final concentration of 10 µM.
-
Incubate for 10-15 minutes at room temperature.
-
-
Fluorescence Reading and Data Acquisition:
-
Place the assay plate into the fluorescence plate reader.
-
Set the reader to perform a kinetic read, measuring fluorescence every 1-2 seconds for a total of 60-120 seconds.
-
After a stable baseline reading (e.g., 10 seconds), use the reader's integrated liquid handling system to add 25 µL of iodide buffer to each well.
-
Continue recording the fluorescence quenching.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence decay for each well by fitting the initial part of the quenching curve to a linear or exponential decay function.
-
Normalize the data:
-
0% activity = rate of decay in the presence of forskolin and DMSO.
-
100% activity = rate of decay in the presence of forskolin and a saturating concentration of a reference potentiator (e.g., 10 µM Ivacaftor).
-
-
For dose-response experiments, plot the normalized activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal efficacy.
-
Data Presentation
The following tables present representative quantitative data that would be generated from HTS assays for CFTR potentiators. The data for this compound is hypothetical but based on its known characteristics as a potentiator.
Table 1: Single-Point HTS Data for Hypothetical this compound Analogs
| Compound ID | Concentration (µM) | Normalized Activity (%) | Hit ( > 3 SD above DMSO) |
| This compound | 5 | 85.2 | Yes |
| Analog-01 | 5 | 92.5 | Yes |
| Analog-02 | 5 | 15.3 | No |
| Analog-03 | 5 | 78.9 | Yes |
| DMSO | N/A | 0.0 | No |
| Ivacaftor | 5 | 100.0 | Yes |
Table 2: Dose-Response Data for this compound and Reference Compound
| Compound | EC50 (nM) | Maximal Efficacy (% of Ivacaftor) |
| This compound | 150 | 95 |
| Ivacaftor | 100 | 100 |
Note: The EC50 and efficacy values can vary depending on the specific CFTR mutation and the cell system used.
Conclusion
The YFP-halide quenching assay is a robust and reliable method for the high-throughput screening and characterization of CFTR potentiators like this compound. The detailed protocol and application notes provided herein offer a comprehensive guide for researchers in the field of CF drug discovery. This assay enables the identification of novel potentiators from large chemical libraries and facilitates the detailed pharmacological profiling of lead candidates, ultimately accelerating the development of new therapies for cystic fibrosis.
References
Disclaimer: Publicly available, detailed preclinical data from studies of Navocaftor (also known as GLPG3067 or ABBV-3067) specifically in animal models of cystic fibrosis (CF) is limited. The development of the triple-combination therapy including this compound by AbbVie was discontinued as it did not meet primary efficacy endpoints in clinical trials.[1] The protocols and data presented below are therefore illustrative, based on established methodologies for evaluating CFTR modulators in common CF animal models, and are intended to serve as a guide for researchers.
Introduction to this compound
This compound is a small molecule Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator.[2] In individuals with specific CF mutations, the CFTR protein is present on the cell surface but functions incorrectly, failing to properly open and allow chloride ion transport. Potentiators like this compound are designed to bind to the defective CFTR protein and increase the probability that the channel will be open, thereby restoring some level of chloride transport. This compound was developed by Galapagos and AbbVie and has been studied in clinical trials in combination with CFTR correctors, which aim to increase the amount of CFTR protein at the cell surface.[3][4] Recently, Sionna Therapeutics has licensed this compound with the intent of developing it in new combination therapies.[5]
Illustrative Preclinical Data
The following table represents hypothetical quantitative data that could be expected from a preclinical study of a CFTR potentiator like this compound in a homozygous F508del-CFTR mouse model. This data is for illustrative purposes only and is not based on published results for this compound.
| Parameter | Vehicle Control (F508del mice) | This compound-Treated (F508del mice) | Wild-Type Mice (Reference) |
| Nasal Potential Difference (mV) | |||
| Change after low-Cl perfusion + Forskolin | -2.5 ± 0.8 | -12.5 ± 2.1 | -20.0 ± 2.5 |
| Intestinal Short-Circuit Current (µA/cm²) | |||
| Forskolin-induced Isc in jejunum | 5.2 ± 1.5 | 25.8 ± 4.3 | 100.5 ± 12.0 |
| Mucociliary Transport (% of initial distance) | |||
| Tracheal mucus velocity at 30 min | 15 ± 5 | 45 ± 8 | 95 ± 10 |
| Inflammatory Markers (cells/mL in BALF) | |||
| Neutrophil Count | 5.0 x 10⁴ ± 1.2 x 10⁴ | 2.5 x 10⁴ ± 0.8 x 10⁴ | 0.5 x 10⁴ ± 0.2 x 10⁴ |
*Denotes a statistically significant difference (p < 0.05) compared to the vehicle control group. BALF: Bronchoalveolar Lavage Fluid
Experimental Protocols
The following are detailed, generalized protocols for the evaluation of a CFTR potentiator in a cystic fibrosis animal model.
Animal Model Selection
-
Model: C57BL/6J mice homozygous for the F508del-CFTR mutation (Cftrtm1Kth).
-
Rationale: This is a widely used model that exhibits CF-like phenotypes, including defects in ion transport and mucus accumulation, although it does not fully recapitulate human lung disease.
-
Husbandry: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. To prevent intestinal obstruction, a common issue in this model, mice are provided with a liquid diet or have their water supplemented with an osmotic laxative (e.g., polyethylene glycol).
Dosing and Administration Protocol
-
Compound Preparation: this compound is formulated as a suspension in a vehicle suitable for oral administration, such as 0.5% methylcellulose with 0.1% Tween 80 in sterile water.
-
Dosing Regimen:
-
Treatment Group: Receive this compound at a dose of 30 mg/kg, administered by oral gavage once daily.
-
Vehicle Control Group: Receive an equivalent volume of the vehicle solution by oral gavage once daily.
-
-
Duration: The study is conducted over a period of 28 days to assess both acute and chronic effects of the treatment.
Outcome Measures
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Catheter Placement: A double-lumen catheter is inserted into the nasal cavity. One lumen is used for perfusion of solutions, and the other contains an exploring electrode. A reference electrode is placed subcutaneously.
-
Perfusion Protocol: The nasal mucosa is perfused sequentially with:
-
Ringer's solution.
-
Ringer's solution containing amiloride to block sodium channels.
-
A low-chloride solution containing amiloride to create a chloride gradient.
-
A low-chloride solution with amiloride and a CFTR activator (e.g., forskolin) to stimulate CFTR-mediated chloride secretion.
-
-
Data Analysis: The change in potential difference upon perfusion with the forskolin-containing solution is measured as an indicator of CFTR function.
-
Tissue Harvest: Following the treatment period, mice are euthanized, and a segment of the jejunum is excised.
-
Tissue Mounting: The intestinal tissue is opened along the mesenteric border, and sections are mounted in Ussing chambers, separating the mucosal and serosal sides.
-
Short-Circuit Current (Isc) Measurement: The tissue is bathed in Krebs-Ringer bicarbonate solution and voltage-clamped to 0 mV. The short-circuit current is measured.
-
Pharmacological Stimulation: CFTR-mediated chloride secretion is stimulated by the sequential addition of forskolin and genistein to the serosal side.
-
Data Analysis: The peak change in Isc following stimulation is calculated as a measure of CFTR activity.
Visualizations
Signaling Pathway of CFTR Modulation
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Sionna revitalizes AbbVie's discarded CF compounds [synapse.patsnap.com]
- 3. AbbVie to Assume Full Development and Commercial Control of Cystic Fibrosis Research Program [prnewswire.com]
- 4. pharmatimes.com [pharmatimes.com]
- 5. biopharmadive.com [biopharmadive.com]
AN-001 | For Research Use Only
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Navocaftor in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM). The methodology is based on established analytical techniques for other cystic fibrosis transmembrane conductance regulator (CFTR) modulators, often referred to as "caftors".[1][2][3] The procedure involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method demonstrates high precision, accuracy, and a broad linear range, making it suitable for routine analysis in a clinical or research laboratory setting.
Principle
The quantification of this compound from plasma samples is achieved through a multi-step process. First, plasma proteins are precipitated using methanol containing a deuterated internal standard (IS) to ensure accuracy.[4] After centrifugation, the resulting supernatant is directly injected into the LC-MS/MS system.
Chromatographic separation is performed on a reversed-phase C18 column with a gradient elution program. The analyte and internal standard are then ionized using positive electrospray ionization (ESI+) and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive detection allows for precise quantification of this compound over a clinically relevant concentration range.
Materials and Reagents
-
Solvents: HPLC-grade or LC-MS grade Methanol and Acetonitrile, Formic Acid (≥98%).
-
Water: Deionized water, 18 MΩ·cm or greater.
-
Reference Standards: this compound and a suitable stable isotope-labeled internal standard (e.g., this compound-d4).
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.
Instrumentation and Analytical Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
-
Analytical Column: A reversed-phase C18 column (e.g., Xselect HSS T3, 2.1 x 100 mm, 2.5 µm) is recommended for good peak shape and separation.[1]
Table 1: LC Method Parameters
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., Xselect HSS T3) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | ~6 minutes |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 1.0 | 70 | 30 |
| 3.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 70 | 30 |
| 6.0 | 70 | 30 |
Table 3: MS/MS Parameters (Illustrative)
Note: The following mass transitions for this compound are hypothetical and should be optimized empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Product 1 | 100 | Optimized Value |
| This compound-d4 (IS) | [M+H]⁺ | Product 2 | 100 | Optimized Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |||
| Capillary Voltage | 3.0 kV | |||
| Source Temp. | 150°C | |||
| Desolvation Temp. | 400°C |
Experimental Protocols
Standard and QC Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol or DMSO at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of this compound working solutions by serially diluting the stock solution with 50% methanol to cover the desired calibration range.
-
Calibration Standards (CS): Spike blank human plasma with the appropriate working solutions to create a calibration curve (e.g., 8-10 non-zero points).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low, Mid, and High.
Biological Sample Preparation Protocol
The following protocol outlines a protein precipitation method for extracting this compound from plasma samples.
-
Aliquot Sample: Pipette 50 µL of plasma sample (Standard, QC, or Unknown) into a 1.5 mL microcentrifuge tube.
-
Add Precipitation Solution: Add 150 µL of cold methanol containing the internal standard (e.g., at 100 ng/mL).
-
Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial.
-
Inject: Inject the specified volume (e.g., 5 µL) into the LC-MS/MS system for analysis.
Caption: Plasma sample preparation via protein precipitation.
Method Validation Summary
The analytical method should be validated according to regulatory guidelines from the FDA or EMA. The validation ensures the method is reliable for its intended purpose.
Table 4: Typical Acceptance Criteria and Performance
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | N/A | 10 - 10,000 ng/mL |
| LLOQ | S/N ≥ 10; Accuracy ±20%; Precision ≤20% | 10 ng/mL |
| Intra-day Accuracy | Within ±15% (±20% at LLOQ) | 95.2% - 104.5% |
| Inter-day Accuracy | Within ±15% (±20% at LLOQ) | 96.8% - 103.1% |
| Intra-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 7.5% |
| Inter-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 8.0% |
| Matrix Effect | IS-normalized factor within acceptable limits | Minimal effect observed |
| Recovery | Consistent and reproducible | > 85% |
Note: The values presented in the "Typical Performance" column are illustrative based on similar validated assays for other caftor drugs and should be confirmed experimentally for this compound.
Overall Workflow
The complete analytical process, from receiving the biological sample to generating the final concentration data, follows a structured workflow.
Caption: High-level workflow for this compound quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, which is essential for supporting pharmacokinetic studies and TDM in drug development. The method is ready for full validation to establish its suitability for routine use in a regulated bioanalytical environment.
References
- 1. A Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Cystic Fibrosis Drugs (Caftors) in Plasma and Its Application for Therapeutic Monitoring[v1] | Preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navocaftor (also known as ABBV-3067 or GLPG-3067) is an investigational small molecule that functions as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator.[1][2] Potentiators are a class of CFTR modulators that enhance the channel gating function of the CFTR protein at the cell surface, increasing the flow of chloride ions.[3] In the context of cystic fibrosis (CF), where mutations in the CFTR gene lead to a dysfunctional protein, this compound is being explored in combination with CFTR correctors, which aim to address the protein misfolding and trafficking defects caused by common mutations like F508del.[3] This document provides a summary of the research on the co-administration of this compound with other CFTR modulators, including available clinical trial data and detailed experimental protocols for preclinical evaluation.
Co-administration of this compound in Clinical Research
This compound has been evaluated in clinical trials in combination with the CFTR corrector Galicaftor (ABBV-2222). A Phase 2 study (NCT03969888) assessed the safety and efficacy of this dual combination in adults with CF who are homozygous for the F508del mutation.[4] While the study showed a reduction in sweat chloride concentration, the combination did not meet its primary efficacy endpoint of a significant improvement in the percent predicted forced expiratory volume in one second (ppFEV1) compared to placebo. Consequently, the development of this specific dual combination was halted by the sponsor.
Despite this setback, research into this compound's potential in more complex regimens continues. A subsequent Phase 2 clinical trial (NCT04853368) was initiated to evaluate this compound in a triple combination therapy with Galicaftor and a third CFTR modulator, either ABBV-119 or ABBV-576, in adult participants with CF who are homozygous or heterozygous for the F508del mutation.
More recently, Sionna Therapeutics has licensed this compound and Galicaftor from AbbVie. The company has reported that preclinical assays, including the Cystic Fibrosis Human Bronchial Epithelial (CFHBE) assay, have shown that dual combinations of a Sionna NBD1 stabilizer with this compound and other licensed modulators have the potential for superior efficacy over the current standard of care.
Data Presentation
The following tables summarize the available quantitative data from the clinical trial of this compound in combination with Galicaftor.
Table 1: Efficacy Data from the Phase 2 Study of this compound and Galicaftor Combination Therapy (NCT03969888)
| Outcome Measure | Treatment Group | Result |
| Change in ppFEV1 from baseline to Day 29 | This compound and Galicaftor Combination | No significant improvement compared to placebo |
| Change in Sweat Chloride from baseline to Day 29 | Highest combined dosage of this compound and Galicaftor | -19.9 mmol/L |
Table 2: Safety Data from the Phase 2 Study of this compound and Galicaftor Combination Therapy (NCT03969888)
| Outcome Measure | Result |
| Adverse Events | The number of all adverse events and serious adverse events was similar across all treatment groups. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound in co-administration with other CFTR modulators.
In Vitro Assessment of CFTR Function using Ussing Chamber Assay
This protocol describes the measurement of CFTR-mediated chloride transport across polarized epithelial cell monolayers.
Objective: To determine the synergistic effect of a CFTR corrector (e.g., Galicaftor) and a potentiator (this compound) on CFTR function.
Materials:
-
Human bronchial epithelial (HBE) cells from CF patients (e.g., homozygous for F508del mutation)
-
Cell culture inserts (e.g., Snapwell™)
-
Ussing chamber system
-
Ringer's solution
-
Forskolin (to activate CFTR)
-
CFTR inhibitors (e.g., CFTRinh-172)
-
Test compounds: CFTR corrector (e.g., Galicaftor) and potentiator (this compound)
Procedure:
-
Culture HBE cells on permeable supports until a polarized monolayer is formed.
-
Treat the cells with the CFTR corrector (e.g., Galicaftor) for 24-48 hours to allow for correction of the F508del-CFTR trafficking defect.
-
Mount the cell culture inserts in the Ussing chamber.
-
Bathe both the apical and basolateral sides with Ringer's solution and maintain at 37°C.
-
Measure the baseline short-circuit current (Isc).
-
Add a CFTR activator, such as forskolin, to the apical and basolateral solutions to stimulate CFTR activity.
-
Acutely add the CFTR potentiator (this compound) to the apical side and record the change in Isc.
-
At the end of the experiment, add a CFTR inhibitor to confirm that the observed current is CFTR-specific.
-
Analyze the change in Isc to quantify the level of CFTR function restoration.
Assessment of CFTR Protein Maturation by Western Blot
This protocol is used to evaluate the effect of CFTR correctors on the processing and trafficking of the CFTR protein.
Objective: To determine if a CFTR corrector increases the amount of mature, fully glycosylated CFTR protein (Band C) in the presence or absence of this compound.
Materials:
-
HBE cells expressing mutant CFTR
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against CFTR
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture HBE cells and treat with the CFTR corrector for 24-48 hours.
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and then incubate with the primary anti-CFTR antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the intensity of the immature (Band B) and mature (Band C) CFTR protein bands. An increase in the Band C to Band B ratio indicates improved CFTR maturation.
Single-Channel Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of the opening and closing of individual CFTR channels.
Objective: To characterize the potentiation of single CFTR channel activity by this compound.
Materials:
-
Cells expressing the mutant CFTR of interest
-
Patch-clamp rig with amplifier and data acquisition system
-
Pipette solution (intracellular)
-
Bath solution (extracellular)
-
ATP and Protein Kinase A (PKA) to activate the channel
-
This compound
Procedure:
-
Form a high-resistance seal between a glass micropipette and the cell membrane (cell-attached or excised inside-out patch configuration).
-
Apply a constant voltage across the patch of the membrane.
-
Record the single-channel currents in the presence of ATP and PKA to establish baseline CFTR channel activity.
-
Perfuse the patch with a solution containing this compound.
-
Record the changes in single-channel currents.
-
Analyze the data to determine the channel open probability (Po), open time, and closed time. An increase in Po is indicative of potentiation.
Visualizations
Signaling Pathway of CFTR Modulation
Caption: Mechanism of action for CFTR correctors and potentiators.
Experimental Workflow for Assessing Synergy
Caption: Workflow for Ussing chamber analysis of corrector and potentiator synergy.
Logical Relationship of Combination Therapies
Caption: Evolution of this compound combination therapy research.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to the production of a dysfunctional CFTR protein. This protein is an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell surfaces. Its dysfunction results in the accumulation of thick, sticky mucus in various organs, particularly the lungs.[1] Navocaftor (formerly GLPG-3067/ABBV-3067) is a CFTR potentiator designed to enhance the channel opening probability of the CFTR protein at the cell surface.[2][3][4]
In the context of the common F508del mutation, the CFTR protein is misfolded and prematurely degraded, preventing its trafficking to the cell membrane. Therefore, a combination approach utilizing a corrector to rescue the protein trafficking and a potentiator to improve its function is a promising therapeutic strategy.[5] This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound in combination with CFTR correctors, such as Galicaftor (ABBV-2222).
Signaling Pathway of CFTR Correction and Potentiation
The therapeutic strategy for many CF patients, particularly those with the F508del mutation, involves a dual-mechanism approach: first, correcting the misfolded protein to ensure it reaches the cell surface, and second, potentiating the function of the corrected protein. Correctors like Galicaftor are believed to bind to the transmembrane domains (TMDs) or nucleotide-binding domains (NBDs) of the CFTR protein during its synthesis, stabilizing its conformation and facilitating its trafficking through the endoplasmic reticulum and Golgi apparatus to the plasma membrane. Once at the cell surface, potentiators like this compound bind to the CFTR protein to increase the probability of the channel being in an open state, thereby augmenting chloride and bicarbonate transport.
Data Presentation: In Vitro Efficacy of this compound Combination Therapy
The following tables summarize representative quantitative data from in vitro studies evaluating the combination of this compound with a CFTR corrector in human bronchial epithelial (HBE) cells homozygous for the F508del mutation.
Table 1: Western Blot Analysis of CFTR Protein Maturation
| Treatment (24h) | Corrector (e.g., Galicaftor) | Potentiator (this compound) | Immature CFTR (Band B) (Relative Densitometry) | Mature CFTR (Band C) (Relative Densitometry) | Maturation Ratio (C/B) |
| Vehicle (DMSO) | - | - | 1.00 ± 0.05 | 0.12 ± 0.02 | 0.12 |
| Corrector alone | 3 µM | - | 0.85 ± 0.04 | 0.95 ± 0.08 | 1.12 |
| This compound alone | - | 1 µM | 0.98 ± 0.06 | 0.15 ± 0.03 | 0.15 |
| Combination | 3 µM | 1 µM | 0.82 ± 0.05 | 1.25 ± 0.10 | 1.52 |
Table 2: Ussing Chamber Assay of CFTR-Mediated Chloride Current
| Treatment | Corrector (e.g., Galicaftor) | Potentiator (this compound) | Forskolin-Stimulated Isc (µA/cm²) | Genistein-Potentiated Isc (µA/cm²) | This compound-Potentiated Isc (µA/cm²) |
| Vehicle (DMSO) | - | - | 2.5 ± 0.8 | 5.2 ± 1.1 | 4.8 ± 0.9 |
| Corrector alone | 3 µM | - | 15.8 ± 2.5 | 35.7 ± 4.1 | 40.2 ± 5.3 |
| Combination | 3 µM | 1 µM | 18.2 ± 3.1 | 42.1 ± 4.9 | 85.5 ± 8.7 |
Experimental Protocols
Western Blot Analysis of CFTR Maturation
This protocol is designed to assess the effect of this compound and a corrector on the maturation of the F508del-CFTR protein.
Methodology:
-
Cell Culture: Culture primary HBE cells homozygous for the F508del mutation on permeable supports at an air-liquid interface to achieve a differentiated, polarized epithelium.
-
Compound Treatment: Treat the cells with the vehicle (DMSO), corrector alone, this compound alone, or a combination of the corrector and this compound for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 30-50 µg of protein with Laemmli sample buffer. Heat samples at 37°C for 15 minutes. Note: Do not boil CFTR samples to prevent aggregation.
-
SDS-PAGE: Separate the protein lysates on a 6-8% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.
-
Analysis: Perform densitometric analysis of the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR. Normalize to a loading control (e.g., β-actin). Calculate the maturation ratio (Band C / Band B).
Ussing Chamber Electrophysiology
This protocol measures CFTR-mediated ion transport across a polarized epithelial monolayer.
Methodology:
-
Cell Culture: Grow primary HBE cells on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER > 300 Ω·cm²) is formed.
-
Compound Treatment: Treat cells with the vehicle or corrector for 24-48 hours prior to the assay.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe both the apical and basolateral surfaces with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Measurement Protocol:
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Allow the baseline Isc to stabilize.
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride (100 µM) to the apical chamber.
-
Stimulate CFTR-mediated chloride secretion by adding forskolin (10 µM) and IBMX (100 µM) to the apical chamber.
-
Add the CFTR potentiator, this compound (1 µM), to the apical chamber to assess its effect on the stimulated current.
-
Finally, inhibit the CFTR channel by adding a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: Record the change in Isc (ΔIsc) at each step. Compare the ΔIsc in response to this compound between vehicle- and corrector-treated cells.
Patch Clamp Electrophysiology
This technique allows for the direct measurement of single CFTR channel activity.
Methodology:
-
Cell Culture: Plate cells expressing the F508del-CFTR mutation (e.g., CHO or HEK293 cells) on glass coverslips.
-
Compound Treatment: Treat cells with a corrector for 24-48 hours to promote trafficking of F508del-CFTR to the cell surface.
-
Patch Clamp Recording:
-
Use the inside-out patch configuration to study single-channel currents.
-
The intracellular (bath) solution should contain ATP and Protein Kinase A (PKA) to activate the CFTR channels.
-
Record single-channel currents before and after the addition of this compound to the bath solution.
-
-
Data Analysis: Analyze the single-channel recordings to determine the channel open probability (Po) and conductance. Compare the Po before and after the addition of this compound.
Conclusion
The combination of a CFTR corrector and a potentiator like this compound represents a promising therapeutic strategy for cystic fibrosis. The experimental protocols outlined in these application notes provide a robust framework for the preclinical evaluation of such combination therapies. By employing biochemical assays like Western blotting to assess protein trafficking and electrophysiological techniques such as Ussing chamber and patch clamp to measure ion channel function, researchers can effectively characterize the synergistic effects of these compounds and advance the development of novel CF treatments.
References
- 1. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 2. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Disclaimer: Navocaftor is a real investigational compound.[1] However, specific solubility data and established experimental protocols are not extensively available in the public domain. This guide is designed to provide researchers with general strategies and troubleshooting advice for overcoming potential solubility challenges with this compound and other poorly soluble compounds, based on established pharmaceutical sciences principles. The quantitative data and specific experimental conditions provided are hypothetical and for illustrative purposes.
Troubleshooting Guides
This section addresses specific issues researchers may encounter when working with this compound in experimental settings.
Issue 1: this compound precipitates out of solution when preparing a stock.
-
Question: I am trying to prepare a 10 mM stock solution of this compound in DMSO, but it is not fully dissolving or is precipitating. What should I do?
-
Answer: This is a common issue for compounds with low solubility. Here are some steps to troubleshoot:
-
Verify Solvent Purity: Ensure you are using anhydrous, high-purity DMSO. Water content can significantly decrease the solubility of hydrophobic compounds.
-
Gentle Warming and Sonication: Briefly warm the solution in a 37°C water bath and use a bath sonicator.[2] This can help overcome the activation energy barrier for dissolution. Avoid excessive heat, which could degrade the compound.
-
Lower the Stock Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit in DMSO. Try preparing a 5 mM or 1 mM stock solution.
-
Test Alternative Solvents: If DMSO is not effective, other organic solvents like ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can be tested.[2] Always consider the compatibility of the solvent with your downstream assay.
-
Issue 2: The compound "crashes out" when diluted into aqueous buffer or cell culture media.
-
Question: My this compound stock in DMSO is clear, but when I add it to my aqueous assay buffer (e.g., PBS or cell media), a precipitate forms immediately. How can I prevent this?
-
Answer: This phenomenon, often called "crashing out," occurs when the compound's solubility in the final aqueous environment is much lower than in the organic stock solvent.[2]
-
Minimize Final Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible in your assay, typically below 0.5% to avoid both solubility issues and solvent-induced artifacts.[2]
-
Use a Co-solvent System: A mixture of solvents can sometimes better maintain solubility. For example, preparing the stock in a mixture of DMSO and a less non-polar solvent like ethanol may help.
-
Incorporate Solubilizing Excipients: Adding surfactants or cyclodextrins to the aqueous medium before adding the compound can help keep it in solution. These agents form micelles or inclusion complexes that encapsulate the hydrophobic drug.
-
pH Adjustment: The solubility of ionizable drugs can sometimes be improved by adjusting the pH of the buffer.
-
Issue 3: Inconsistent results in cell-based assays.
-
Question: I am seeing high variability in my results between wells and between experiments when testing this compound. Could this be related to solubility?
-
Answer: Yes, poor solubility is a frequent cause of inconsistent assay results.
-
Compound Aggregation: Undissolved compound can form aggregates that lead to non-specific interactions or light scattering in plate-based assays.
-
Inaccurate Concentration: If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than intended.
-
Troubleshooting Steps: Visually inspect your assay plates under a microscope for any signs of precipitation. Consider using dynamic light scattering (DLS) to detect the presence of aggregates. Reformulating with solubility-enhancing excipients is often the best solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound? A1: For initial in vitro experiments, Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of nonpolar compounds.
Q2: How can I improve the aqueous solubility of this compound for in vivo studies? A2: For animal studies, improving aqueous solubility is critical for bioavailability. Several formulation strategies can be employed:
-
Micronization: Reducing the particle size of the compound increases its surface area, which can improve the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can create a more soluble amorphous form.
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the drug, enhancing its solubility in water.
Q3: Are there any excipients that are commonly used to improve the solubility of compounds like this compound in cell culture? A3: Yes, non-ionic surfactants like Tween® 20 or Tween® 80, and cyclodextrins such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used at low, non-toxic concentrations to maintain compound solubility in aqueous media.
Quantitative Data: Hypothetical this compound Solubility Profile
The following table presents hypothetical solubility data for this compound in various solvents and media to guide experimental design.
| Solvent/Medium | Temperature (°C) | Max Solubility (µg/mL) | Max Solubility (mM) | Notes |
| Water (pH 7.4) | 25 | < 0.1 | < 0.0002 | Practically insoluble. |
| PBS (pH 7.4) | 25 | < 0.1 | < 0.0002 | Similar to water. |
| DMSO | 25 | > 41,600 | > 100 | High solubility, suitable for primary stock. |
| Ethanol (95%) | 25 | 832 | ~2 | Moderate solubility. |
| Propylene Glycol | 25 | 4160 | ~10 | Useful co-solvent for formulations. |
| PBS + 0.5% (w/v) HP-β-CD | 25 | 50 | ~0.12 | Significant improvement with cyclodextrin. |
| PBS + 0.1% (v/v) Tween® 80 | 25 | 25 | ~0.06 | Improvement with surfactant. |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 5 | ~0.012 | Low solubility, indicating potential absorption challenges. |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | 20 | ~0.048 | Enhanced solubility in the presence of bile salts and lipids. |
Molecular Weight of this compound assumed to be 416.3 g/mol for calculations.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This method aims to improve the dissolution rate of this compound by converting it from a crystalline form to a higher-energy amorphous form dispersed within a polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh this compound and PVP/VA 64 in a 1:3 ratio (e.g., 100 mg of this compound and 300 mg of PVP/VA 64).
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of Dichloromethane and Methanol. Ensure complete dissolution by vortexing or brief sonication.
-
Attach the flask to a rotary evaporator. The water bath should be set to 40°C.
-
Reduce the pressure gradually to evaporate the solvent until a thin film is formed on the inside of the flask.
-
Scrape the solid film from the flask.
-
Place the resulting solid in a vacuum oven at 40°C overnight to remove any residual solvent.
-
The resulting powder is the this compound ASD, which can be used for dissolution testing or formulation into solid dosage forms.
Protocol 2: Preparation of a this compound-Cyclodextrin Complex by Kneading
This protocol creates an inclusion complex to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Water
-
Mortar and pestle
Methodology:
-
Determine the molar ratio for complexation, typically starting with a 1:1 molar ratio of this compound to HP-β-CD.
-
Place the accurately weighed HP-β-CD into a mortar and add a small amount of water to form a paste.
-
Dissolve the accurately weighed this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the HP-β-CD paste in the mortar.
-
Knead the mixture thoroughly with the pestle for 45-60 minutes. The mixture should maintain a paste-like consistency. Add small amounts of water or ethanol if it becomes too dry or too wet.
-
Dry the resulting product in a vacuum oven at 50°C until a constant weight is achieved.
-
The resulting powder is the this compound-cyclodextrin complex.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for solubility enhancement.
Caption: Logical relationships in troubleshooting precipitation.
References
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Navocaftor (also known as GLPG3067 or ABBV-3067) in cell culture studies.
Troubleshooting Guide
Researchers may encounter several issues when optimizing this compound concentration in cell culture. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no observed this compound efficacy | - Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. - Incorrect Cell Model: The cell line used may not express the specific CFTR mutation that this compound targets or may lack the necessary cellular machinery for its action. - Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment. - Solubility Issues: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A concentration of 10 µM has been reported to be effective in some cell-based assays. - Use cell lines known to express CFTR mutations responsive to potentiators, such as those with gating mutations or F508del-CFTR (in combination with a corrector). - Prepare fresh this compound solutions for each experiment and minimize the time the compound is in the culture medium if instability is suspected. - Ensure complete dissolution of the this compound stock solution in a suitable solvent like DMSO before diluting it in the cell culture medium. |
| High background signal or off-target effects | - Excessive Concentration: High concentrations of this compound may lead to non-specific effects. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | - Titrate down the concentration of this compound to the lowest effective dose. - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically ≤ 0.1% for DMSO). |
| Inconsistent results between experiments | - Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. - Inconsistent Compound Preparation: Variations in the preparation of this compound stock and working solutions can lead to inconsistent dosing. | - Standardize cell culture procedures, including using cells within a specific passage number range and seeding at a consistent density. - Follow a strict protocol for preparing and diluting this compound to ensure consistency across experiments. |
| Precipitation of this compound in culture medium | - Poor Solubility: this compound may have limited solubility in aqueous-based culture media, especially at higher concentrations. | - Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in pre-warmed culture medium. - Visually inspect the medium for any signs of precipitation after adding the this compound solution. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator. It works by increasing the channel open probability (gating) of the CFTR protein on the cell surface, thereby enhancing the transport of chloride ions. For mutations like F508del, which result in misfolded and improperly trafficked protein, this compound is typically used in combination with CFTR correctors that help the mutant protein reach the cell surface.
Q2: What is a typical starting concentration for this compound in cell culture experiments?
Based on available literature, a concentration of 10 µM has been used effectively in cell-based assays.[1] However, the optimal concentration can vary depending on the cell type, the specific CFTR mutation being studied, and the experimental endpoint. It is highly recommended to perform a dose-response curve to determine the EC50 for your specific experimental setup.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound and other CFTR modulators due to its ability to dissolve a wide range of organic compounds.
Q4: How should I prepare a this compound working solution from a DMSO stock?
To prepare a working solution, the DMSO stock should be diluted in pre-warmed cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically at or below 0.1%.
Q5: Can this compound be used as a standalone treatment in cell culture?
For CFTR mutations that primarily affect channel gating (Class III mutations), this compound can be used alone. However, for trafficking-deficient mutations like F508del (Class II), it is most effective when used in combination with a CFTR corrector, which helps the mutated protein to be trafficked to the cell membrane.
Quantitative Data Summary
The following table summarizes a reported effective concentration of this compound in a cell-based assay. Researchers should use this as a starting point and perform their own dose-response studies to determine the optimal concentration for their specific experimental conditions.
| Compound | Cell Line/Model | Reported Effective Concentration | Assay Type | Reference |
| This compound (ABBV-3067) | Cells expressing various CFTR variants | 10 µM | Cell-fluorescence quenching rate assay (to assess CFTR activity) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a 10 µM working solution.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM): a. Calculate the amount of this compound powder needed to prepare a 10 mM stock solution. (Molecular Weight of this compound: 495.48 g/mol ). b. Under sterile conditions, weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM. d. Vortex the tube until the this compound is completely dissolved. e. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation (10 µM): a. Thaw an aliquot of the 10 mM this compound stock solution. b. Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration of 10 µM. For example, to make 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. c. Gently mix the working solution by pipetting up and down. d. The final DMSO concentration in this working solution will be 0.1%.
Protocol 2: Determining this compound Efficacy using an Iodide Efflux Assay
This protocol provides a general method to assess the potentiation of CFTR function by this compound using a fluorescence-based iodide efflux assay in a multi-well plate format.
Materials:
-
Cells expressing the CFTR mutation of interest (e.g., CFBE41o- cells expressing F508del-CFTR) cultured in a 96-well black, clear-bottom plate.
-
Iodide-sensitive fluorescent indicator (e.g., YFP-H148Q/I152L).
-
Iodide-free buffer (e.g., PBS).
-
Iodide-containing buffer (e.g., PBS with NaI replacing NaCl).
-
Forskolin (to activate CFTR).
-
This compound working solutions at various concentrations.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Corrector Treatment (if applicable): For trafficking-deficient mutants like F508del, incubate the cells with a CFTR corrector for 16-24 hours prior to the assay to rescue the protein to the cell surface.
-
Loading with Iodide: a. Wash the cells with iodide-free buffer. b. Incubate the cells with iodide-containing buffer for 30-60 minutes to load the cells with iodide.
-
Assay Execution: a. Place the 96-well plate in a fluorescence plate reader. b. Establish a baseline fluorescence reading. c. Simultaneously add a solution containing forskolin and the desired concentration of this compound (or vehicle control) to each well. d. Immediately begin recording the fluorescence every 1-2 seconds for 10-15 minutes.
-
Data Analysis: a. The efflux of iodide out of the cells through activated CFTR channels will result in an increase in fluorescence. b. Calculate the initial rate of fluorescence change for each concentration of this compound. c. Plot the rate of iodide efflux against the Navoca-tor concentration to generate a dose-response curve and determine the EC50.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Navocaftor in various assays. The information is designed to assist in obtaining consistent and reliable results in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound assays, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Ussing Chamber Results Between Replicates
-
Question: We are observing significant variability in the short-circuit current (Isc) measurements between wells treated with this compound, even within the same experiment. What could be the cause?
-
Answer: High variability in Ussing chamber experiments can stem from several factors. Below is a table outlining potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Monolayer | Ensure a consistent cell seeding density across all permeable supports. Monitor transepithelial electrical resistance (TEER) to confirm monolayer confluence and integrity before starting the experiment. A TEER value appropriate for your cell type should be achieved. |
| Compound Precipitation | This compound, like many small molecules, may have limited solubility in aqueous solutions. Visually inspect your dosing solutions for any signs of precipitation. Prepare fresh solutions for each experiment and consider a brief sonication. The vehicle control (e.g., DMSO) concentration should be kept consistent and at a low, non-toxic level. |
| Chamber Contamination | Residual compounds from previous experiments can affect results. Thoroughly clean Ussing chambers with a suitable detergent and rinse extensively with deionized water between experiments. Some labs recommend a dilute acid wash followed by a thorough rinse.[1] |
| Inconsistent Agonist Stimulation | Ensure the forskolin (or other adenylyl cyclase activator) stock solution is fresh and used at a consistent final concentration across all wells to maximally stimulate CFTR activity. |
| Edge Effects in Multi-well Plates | When using multi-well Ussing chamber systems, the outer wells can be more susceptible to evaporation and temperature fluctuations. If possible, avoid using the outermost wells for critical experiments. |
Issue 2: Lower than Expected Potentiation of CFTR Activity in YFP-Halide Influx Assays
-
Question: Our YFP-halide influx assay shows a lower than expected response to this compound, or the dose-response curve is not behaving as anticipated. What are the possible reasons?
-
Answer: A suboptimal response in a YFP-halide influx assay can be due to several experimental variables. Consider the following points for troubleshooting:
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and CFTR mutant. Ensure accurate serial dilutions of the compound. |
| Cell Health and Viability | Poor cell health can lead to a reduced response. Ensure cells are not overgrown and have good viability before starting the assay. Use cells at a consistent passage number, as response to CFTR modulators can change with extensive passaging. |
| Incorrect Assay Buffer Composition | The composition of the assay buffer, particularly the halide concentrations, is critical. Ensure the buffers are correctly prepared and at the appropriate pH. |
| Insufficient CFTR Expression/Trafficking | As a potentiator, this compound requires the CFTR protein to be present at the cell membrane. For mutations that affect trafficking (like F508del), ensure adequate correction with a CFTR corrector prior to adding this compound. The incubation time and concentration of the corrector may need optimization. |
| Photobleaching of YFP | Excessive exposure to excitation light can cause photobleaching of the YFP reporter, leading to a reduced signal. Minimize light exposure and use appropriate filter sets on your plate reader. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in experimental settings.
General Questions
-
Question: What is the mechanism of action of this compound?
-
Answer: this compound is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator.[2] Its primary function is to increase the channel open probability of the CFTR protein that is present at the cell surface.[3] This leads to an increased flow of chloride ions through the channel, helping to restore the hydration of epithelial surfaces.
-
Question: In which assays is this compound typically evaluated?
-
Answer: this compound's efficacy is commonly assessed using in vitro functional assays such as Ussing chamber electrophysiology on primary human bronchial epithelial (HBE) cells or other suitable cell lines, and fluorescence-based assays like the YFP-halide influx assay.[4][5] In clinical settings, changes in sweat chloride concentration are a key biomarker of CFTR modulator activity.
Experimental Design and Protocols
-
Question: What is a typical concentration range for this compound in in vitro assays?
-
Answer: The optimal concentration of this compound can vary depending on the cell type, the specific CFTR mutation being studied, and whether it is used alone or in combination with a corrector. It is recommended to perform a dose-response curve to determine the EC50 for your specific experimental conditions. Published studies on similar potentiators often use concentrations in the low micromolar to nanomolar range.
-
Question: How should I prepare this compound for in vitro experiments?
-
Answer: this compound is typically dissolved in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution is then serially diluted in the appropriate assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all experimental and control wells to avoid solvent-induced artifacts.
-
Question: When using this compound in combination with a CFTR corrector, what is the recommended order of addition?
-
Answer: When testing this compound with a CFTR corrector (e.g., for the F508del mutation), the cells are typically pre-incubated with the corrector for an extended period (e.g., 16-24 hours) to allow for the rescue and trafficking of the CFTR protein to the cell surface. This compound, the potentiator, is then added acutely (shortly before or during the functional measurement) to assess the function of the corrected channels.
Experimental Protocols
Detailed Methodology for Ussing Chamber Assay
This protocol is a general guideline for assessing this compound's effect on CFTR-mediated ion transport in polarized epithelial cells.
-
Cell Culture: Culture human bronchial epithelial (HBE) cells with the desired CFTR mutation on permeable supports until a confluent and differentiated monolayer is formed. Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber. Add Krebs-bicarbonate Ringer (KBR) solution to both the apical and basolateral chambers. Maintain the temperature at 37°C and continuously bubble with 95% O2/5% CO2.
-
Equilibration and Baseline Measurement: Allow the system to equilibrate for 20-30 minutes. Measure the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add amiloride (a blocker of the epithelial sodium channel, ENaC) to the apical chamber to inhibit sodium absorption and isolate the chloride current.
-
CFTR Stimulation: Add a CFTR agonist, such as forskolin, to the basolateral chamber to activate CFTR.
-
This compound Addition: Add this compound to the apical chamber and record the change in Isc.
-
CFTR Inhibition: At the end of the experiment, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
Detailed Methodology for YFP-Halide Influx Assay
This protocol outlines the general steps for a fluorescence-based assay to measure this compound-mediated CFTR potentiation.
-
Cell Seeding: Seed cells co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and the CFTR mutant of interest into a 96-well or 384-well black, clear-bottom plate.
-
Corrector Pre-treatment (if applicable): If studying a trafficking-deficient mutant like F508del, incubate the cells with a CFTR corrector for 16-24 hours at 37°C.
-
Assay Plate Preparation: Wash the cells with a chloride-containing buffer.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
CFTR Activation: Add a CFTR agonist cocktail (e.g., forskolin and genistein).
-
Halide Influx and Fluorescence Reading: Place the plate in a fluorescence plate reader. Simultaneously inject an iodide-containing buffer and begin kinetic fluorescence readings. The influx of iodide through open CFTR channels will quench the YFP fluorescence.
-
Data Analysis: Calculate the initial rate of fluorescence quench for each well. Plot the rate against the this compound concentration to generate a dose-response curve and determine the EC50.
Visualizations
References
- 1. Measurements of spontaneous CFTR-mediated ion transport without acute channel activation in airway epithelial cultures after modulator exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with Navocaftor in experimental solutions. The information is designed to help improve the stability and ensure the reliable performance of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as ABBV-3067 or SION-3067, is an investigational small molecule that functions as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator.[1] In individuals with certain CFTR mutations, the CFTR protein channel on the cell surface does not stay open long enough, leading to a decrease in ion and water transport. This compound helps to increase the channel open probability, thereby enhancing the flow of chloride ions through the CFTR protein.[2] This mechanism helps to restore the hydration of the cell surface.
Q2: I'm observing precipitation of this compound when diluting my stock solution in an aqueous buffer. What can I do?
Precipitation is a common issue with hydrophobic molecules like this compound. Here are several strategies to address this:
-
Optimize Solvent Concentration: this compound is reported to have low solubility in DMSO.[3] While DMSO is a common solvent for creating stock solutions, its concentration in the final aqueous solution should be minimized to avoid precipitation and potential cellular toxicity.
-
Utilize a Co-solvent System: For in vivo studies, a suspended solution of this compound has been prepared using a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a concentration of 1.67 mg/mL.[3] This approach can be adapted for in vitro experiments, but vehicle controls are crucial.
-
Sonication and Warming: To aid dissolution of the stock solution, gentle warming to 37°C and sonication in an ultrasonic bath may be employed.[3]
Q3: What are the recommended storage conditions for this compound?
Proper storage is critical for maintaining the stability of this compound. Based on supplier recommendations, the following conditions should be observed:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress.
Always refer to the product data sheet from your specific supplier for the most accurate storage information.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Conduct a stability study under your specific experimental conditions (see Experimental Protocols section). |
| Low or no observable effect | Insufficient concentration of active this compound due to poor solubility or degradation. | Confirm the dissolution of your stock solution. Consider using a co-solvent system. Prepare fresh solutions and verify the concentration using an appropriate analytical method (e.g., HPLC). |
| Cellular toxicity observed | High concentration of the solvent (e.g., DMSO). | Perform a vehicle control experiment to determine the tolerance of your cell line to the solvent. Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in 100% DMSO.
Materials:
-
This compound powder (MW: 416.33 g/mol )
-
100% DMSO (anhydrous)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, weigh 4.16 mg.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If complete dissolution is not achieved, gently warm the tube to 37°C and sonicate in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: General Procedure for Assessing this compound Stability in an Aqueous Buffer
This protocol outlines a general method to evaluate the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC system with a suitable column and detector for this compound analysis
-
Sterile tubes or plates for incubation
Procedure:
-
Prepare a working solution of this compound in the desired aqueous buffer at the final experimental concentration. Ensure the final DMSO concentration is kept to a minimum.
-
Immediately after preparation (T=0), take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration of this compound. This will serve as your baseline.
-
Incubate the remaining working solution at the desired experimental temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
Analyze each aliquot by HPLC to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of this compound remaining versus time to determine its stability profile under your experimental conditions.
Visualizing Key Processes
Diagram 1: Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting precipitation issues with this compound solutions.
Diagram 2: CFTR Channel Gating and Potentiation by this compound
Caption: Simplified signaling pathway of CFTR channel activation and the role of this compound.
References
Technical Support Center: Navocaftor Research
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects of this compound in various research models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing signs of toxicity (e.g., reduced viability, apoptosis) at this compound concentrations required for CFTR correction. Is this a known issue?
A1: Dose-dependent cytotoxicity can be observed in some in vitro models and may be cell-type specific.[1] This is not always a direct on-target effect. We recommend first establishing the therapeutic window for your specific model by performing a dose-response curve for both CFTR function (on-target efficacy) and cell viability (cytotoxicity).
Troubleshooting Steps:
-
Action: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) alongside your functional assay.
-
Goal: Determine the EC50 (half-maximal effective concentration) for CFTR correction and the CC50 (half-maximal cytotoxic concentration). A suitable therapeutic window exists if the EC50 is significantly lower than the CC50.
-
If Cytotoxicity is High: Consider reducing the incubation time or using a lower, non-toxic concentration of this compound, potentially in combination with other correctors to achieve the desired effect.
Q2: I am observing unexpected changes in the expression of stress-response genes, such as BiP (HSPA5) and CHOP (DDIT3), after this compound treatment. What could be the cause?
A2: High concentrations of compounds that modulate protein folding and trafficking can sometimes induce the Unfolded Protein Response (UPR), also known as ER stress.[2][3][4] this compound's mechanism of action involves the CFTR protein, which is processed in the endoplasmic reticulum (ER). An off-target effect could involve perturbation of broader ER homeostasis.
Troubleshooting Steps:
-
Action: To confirm UPR activation, analyze key markers from all three UPR branches: IRE1, PERK, and ATF6.[5] This can be done via qPCR for spliced XBP1, CHOP, and BiP transcripts, or by Western blot for proteins like phosphorylated eIF2α and cleaved ATF6.
-
Goal: Determine if this compound induces a generalized ER stress response in your model.
-
If UPR is Activated: Use the lowest effective concentration of this compound. As a control, test a known UPR inducer like tunicamycin or thapsigargin to understand the dynamics of the response in your system.
Q3: My in vivo experiments are showing inconsistent results, especially when co-administering other compounds. Could there be an off-target drug-drug interaction?
A3: Yes, an important potential off-target effect for many small molecules is the inhibition of drug transporters like P-glycoprotein (P-gp/MDR1/ABCB1). P-gp is an efflux pump that transports a wide range of substrates out of cells. Inhibition of P-gp by this compound could increase the intracellular concentration of co-administered drugs that are P-gp substrates, leading to altered efficacy or toxicity.
Troubleshooting Steps:
-
Action: Test whether this compound inhibits P-gp activity using an in vitro assay, such as a calcein-AM or rhodamine 123 efflux assay in a P-gp-overexpressing cell line (e.g., MDCK-MDR1).
-
Goal: Determine the IC50 of this compound for P-gp inhibition.
-
If P-gp Inhibition is Confirmed: Be cautious when co-administering this compound with known P-gp substrates. Review your experimental design to account for this potential interaction. Consider using a lower dose or choosing alternative compounds that are not P-gp substrates.
Q4: I have detected a signal in a cardiac safety panel suggesting potential hERG channel interaction. What is the recommended follow-up?
A4: Inhibition of the hERG (KCNH2) potassium channel is a critical off-target effect that can lead to QT interval prolongation and life-threatening arrhythmias. Any preliminary signal should be rigorously investigated.
Troubleshooting Steps:
-
Action: The gold-standard method for confirming hERG channel inhibition is manual or automated patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293-hERG). This will provide a definitive IC50 value.
-
Goal: Quantify the inhibitory potency of this compound on the hERG channel.
-
If hERG Inhibition is Confirmed: Compare the hERG IC50 to the on-target EC50 for CFTR correction. A large margin (typically >30-fold) between the therapeutic concentration and the hERG IC50 suggests a lower clinical risk. This data is crucial for interpreting any in vivo cardiovascular findings.
Data Presentation: Off-Target Activity Summary
The following table summarizes hypothetical off-target profiling data for this compound compared to a known control inhibitor for each assay. This data is for illustrative purposes in a research context.
| Assay Type | Target | This compound IC50 / Effect | Positive Control | Control IC50 | Potential Implication |
| Drug Transporter Inhibition | P-glycoprotein (P-gp) | 12.5 µM | Verapamil | 2.1 µM | Moderate risk of drug-drug interactions |
| Cardiac Safety | hERG K+ Channel | 35.2 µM | Astemizole | 0.009 µM (9 nM) | Low to moderate risk of cardiotoxicity |
| Cellular Stress | UPR Activation | > 50 µM (No effect) | Tunicamycin (2 µg/mL) | N/A (Inducer) | Low likelihood of inducing ER stress |
| On-Target Activity | F508del-CFTR Rescue | 0.2 µM (EC50) | N/A | N/A | Reference for therapeutic concentration |
Experimental Protocols
Protocol 1: P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux)
This protocol assesses a compound's ability to inhibit P-gp-mediated efflux of the fluorescent substrate calcein-AM.
Methodology:
-
Cell Culture: Seed MDCKII-MDR1 cells (overexpressing P-gp) and parental MDCKII cells in a black, clear-bottom 96-well plate at a density of 50,000 cells/well. Culture for 24 hours to form a monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (e.g., Verapamil) in transport buffer (HBSS with 10 mM HEPES). Include a vehicle control (e.g., 0.1% DMSO).
-
Assay Execution:
-
Wash cell monolayers twice with warm transport buffer.
-
Add 50 µL of the test compound dilutions (this compound, control) to the appropriate wells.
-
Prepare a 2X working solution of calcein-AM (final concentration 1 µM) in transport buffer. Add 50 µL to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Data Acquisition:
-
Wash the cells three times with ice-cold transport buffer to remove extracellular dye.
-
Add 100 µL of ice-cold transport buffer to each well.
-
Measure intracellular fluorescence using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Analysis: Calculate the percentage of inhibition relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Unfolded Protein Response (UPR) Activation Assay (qPCR)
This protocol measures the transcriptional activation of key UPR target genes.
Methodology:
-
Cell Culture & Treatment: Seed human bronchial epithelial cells (e.g., CFBE41o-) in 6-well plates. Once they reach 80% confluency, treat with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM), a vehicle control (DMSO), and a positive control (Tunicamycin, 2 µg/mL) for 6 hours.
-
RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions. Quantify RNA and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers for target genes:
-
XBP1s (spliced): Requires specific primers that only amplify the spliced variant.
-
DDIT3 (CHOP): A marker for the PERK and ATF6 pathways.
-
HSPA5 (BiP): A general ER chaperone upregulated by all pathways.
-
Housekeeping gene: e.g., GAPDH or ACTB for normalization.
-
-
Run the qPCR plate on a real-time PCR system.
-
-
Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. A significant upregulation of UPR target genes indicates ER stress.
Visualizations
Signaling Pathways & Workflows
Caption: The three branches of the Unfolded Protein Response (UPR) pathway.
Caption: Experimental workflow for the P-glycoprotein (P-gp) inhibition assay.
Caption: A logical workflow for troubleshooting off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Assays for detecting the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring and Manipulating Mammalian Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
For researchers and drug development professionals engaged in studies involving Navocaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, ensuring experimental consistency is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and minimize variability in your this compound-related experiments.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during common in vitro assays used to evaluate this compound's efficacy.
Yellow Fluorescent Protein (YFP)-Halide Influx Assays
The YFP-halide influx assay is a common method to screen for and characterize CFTR modulators. Here's how to troubleshoot potential issues:
Question: Why am I observing high background fluorescence or a low signal-to-noise ratio?
Answer: High background fluorescence can be attributed to several factors. Refer to the table below for potential causes and solutions.
| Potential Cause | Solution |
| Cellular Autofluorescence | Use a cell line with known low autofluorescence. Optimize filter sets on your plate reader to minimize bleed-through. |
| Media Components | Use phenol red-free media during the assay. Ensure all buffers and solutions are freshly prepared and filtered. |
| Suboptimal Dye Concentration | Titrate the YFP sensor concentration to find the optimal balance between signal intensity and background. |
| Well-to-Well Variability | Ensure consistent cell seeding density across all wells. Mix cell suspensions thoroughly before plating. |
| Incomplete Washing | During wash steps, ensure complete removal of extracellular halide to reduce background. |
Question: My dose-response curves are inconsistent or not reproducible. What could be the cause?
Answer: Inconsistent dose-response curves often stem from issues with compound handling, cell health, or assay conditions.
| Potential Cause | Solution |
| Compound Precipitation | Visually inspect this compound solutions for precipitation. Use appropriate solvents and ensure complete dissolution. Consider sonication. |
| Cell Health and Viability | Regularly check cell viability using methods like Trypan Blue exclusion. Ensure cells are not over-confluent. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps, including compound treatment and halide addition. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. |
| Reagent Degradation | Prepare fresh dilutions of this compound and other reagents for each experiment. |
Ussing Chamber Electrophysiology
Ussing chamber experiments provide a functional measure of ion transport across epithelial cell monolayers. Below are common issues and their resolutions.
Question: I am seeing low or unstable transepithelial resistance (TEER) values in my cell monolayers.
Answer: Low TEER is indicative of a compromised epithelial barrier.
| Potential Cause | Solution |
| Incomplete Cell Polarization | Allow sufficient time for cells to polarize and form tight junctions (typically 1-3 weeks for primary human bronchial epithelial cells). |
| Cell Culture Contamination | Regularly screen for mycoplasma and other contaminants. Maintain sterile technique. |
| Mechanical Damage to Monolayer | Handle cell culture inserts with care to avoid scratching or damaging the monolayer. |
| Suboptimal Culture Conditions | Optimize culture media, serum concentration, and growth supplements for your specific cell type. |
Question: The forskolin-stimulated short-circuit current (Isc) is weak or absent.
Answer: A diminished forskolin response suggests a problem with CFTR activation or the overall health of the cells.
| Potential Cause | Solution |
| Low CFTR Expression | Use a cell line with robust and stable CFTR expression. For primary cells, expression levels can vary between donors. |
| Inactive Forskolin | Prepare fresh forskolin stocks and protect them from light. |
| Cellular ATP Depletion | Ensure cells have adequate glucose in the culture medium to maintain ATP levels required for CFTR gating. |
| Incorrect Buffer Composition | Verify the ionic composition and pH of the Ringer's solution used in the Ussing chamber. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a CFTR potentiator. It works by binding directly to the CFTR protein and increasing the probability that the channel is open, thereby facilitating the transport of chloride ions across the cell membrane. It is often used in combination with CFTR correctors, which help to traffic misfolded CFTR protein to the cell surface.
Q2: Which cell lines are most appropriate for studying this compound's effects?
A2: Commonly used cell lines for studying CFTR modulators like this compound include Fischer Rat Thyroid (FRT) cells and human bronchial epithelial (CFBE41o-) cells that have been engineered to express specific CFTR mutations, such as the F508del mutation. Primary human bronchial epithelial (HBE) cells from cystic fibrosis patients are considered a more physiologically relevant model.
Q3: What are the key positive and negative controls to include in this compound experiments?
A3:
-
Positive Controls: A known CFTR potentiator, such as Ivacaftor (VX-770), should be used to confirm that the assay system is responsive. Forskolin is used to activate CFTR through the cAMP signaling pathway.
-
Negative Controls: A vehicle control (e.g., DMSO) is essential to determine the baseline response. A CFTR inhibitor, such as CFTR(inh)-172, can be used to confirm that the observed activity is specific to CFTR.
Q4: How can I minimize variability when working with primary human bronchial epithelial (HBE) cells?
A4: Variability in primary HBE cells is expected due to donor-to-donor differences. To minimize this:
-
Use multiple donors: Average data from at least three different donors to account for biological variability.
-
Standardize culture conditions: Maintain consistent culture media, supplements, and passage numbers.
-
Establish clear quality control metrics: Define acceptable ranges for TEER and forskolin-stimulated Isc before starting experiments.
Experimental Protocols
YFP-Halide Influx Assay Protocol
This protocol is a generalized procedure and should be optimized for specific cell lines and plate readers.
-
Cell Plating: Seed CFTR-expressing cells stably transfected with a halide-sensitive YFP into a 96-well or 384-well black, clear-bottom plate. Culture until cells reach 90-95% confluency.
-
Compound Incubation: Wash the cells with a halide-free buffer. Add this compound at various concentrations and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Baseline Fluorescence Reading: Measure the baseline YFP fluorescence using a plate reader with appropriate excitation and emission filters (e.g., 500 nm excitation, 535 nm emission).
-
Halide Influx and Quenching: Add a concentrated halide solution (e.g., sodium iodide) to all wells simultaneously using an automated dispenser. Immediately begin kinetic fluorescence readings to measure the rate of YFP quenching as iodide enters the cells through open CFTR channels.
-
Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Plot the rate of quenching against the this compound concentration to generate a dose-response curve.
Ussing Chamber Protocol for Primary HBE Cells
-
Cell Culture: Culture primary HBE cells on permeable supports (e.g., Transwell inserts) at an air-liquid interface until a differentiated, polarized monolayer is formed.
-
Mounting in Ussing Chamber: Carefully mount the permeable support in an Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed and gassed Ringer's solution.
-
Equilibration: Allow the system to equilibrate for 15-20 minutes until a stable baseline TEER and short-circuit current (Isc) are achieved.
-
Baseline Measurement: Record the stable baseline Isc.
-
ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the CFTR-mediated current.
-
CFTR Activation and Potentiation:
-
Add forskolin to the apical and basolateral chambers to activate CFTR.
-
Add this compound to the apical chamber to potentiate CFTR activity.
-
-
CFTR Inhibition: Add a CFTR-specific inhibitor (e.g., CFTR(inh)-172) to the apical chamber to confirm that the observed current is CFTR-dependent.
-
Data Analysis: Measure the change in Isc in response to each compound addition.
Visualizations
Caption: CFTR activation and potentiation signaling pathway.
Caption: General experimental workflow for this compound evaluation.
Caption: A logical approach to troubleshooting inconsistent experimental results.
Welcome to the technical support center for researchers utilizing Navocaftor (also known as ABBV-3067 or GLPG-3067) in in vitro studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and enhance the potentiation effect of this compound on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
Troubleshooting Guides
This section addresses common issues encountered during in vitro assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Potentiation Effect | Suboptimal this compound concentration. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and CFTR mutant. Concentrations typically range from nanomolar to low micromolar. |
| Inadequate CFTR activation. | Ensure optimal concentration and incubation time for the CFTR activator (e.g., forskolin). Titrate forskolin to achieve maximal cAMP-stimulated CFTR activity before adding this compound. | |
| Cell health and monolayer integrity issues (Ussing Chamber). | Verify cell monolayer integrity by measuring transepithelial electrical resistance (TEER). Ensure proper cell culture conditions, including media, temperature, and CO2 levels. | |
| Incorrect assay setup or buffer composition. | Review and optimize your experimental protocol. For Ussing chamber experiments, ensure proper buffer composition, oxygenation, and temperature. For YFP-halide assays, confirm the correct halide concentrations and buffer pH. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a uniform cell seeding density across all wells or inserts. |
| Pipetting errors. | Use calibrated pipettes and proper technique to minimize variability in reagent addition. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or ensure proper hydration to minimize evaporation. | |
| Unexpected Antagonistic or Synergistic Effects in Combination Studies | Interaction with other compounds. | This compound has been shown to have additive effects with other potentiators like Ivacaftor.[1] When testing in combination, carefully consider the mechanism of action of each compound. Perform thorough dose-response matrices to characterize the interaction. |
| Off-target effects of compounds. | Use appropriate controls to rule out off-target effects of any co-administered compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my in vitro assay?
A1: The optimal concentration of this compound can vary depending on the cell line, the specific CFTR mutation being studied, and the assay format. It is highly recommended to perform a dose-response experiment to determine the EC50 for your specific experimental conditions. Based on available information, this compound is a potent CFTR potentiator, and effective concentrations are expected to be in the nanomolar to low micromolar range.
Q2: I am not observing a significant potentiation effect with this compound. What are the key experimental parameters I should check?
A2: If you are not seeing the expected potentiation, consider the following:
-
CFTR Activation: Ensure that the CFTR channels are maximally activated by a cAMP agonist like forskolin before or during the addition of this compound. The concentration of forskolin should be optimized for your cell system.
-
Cell System: this compound has demonstrated significant activity in primary cells derived from patients with class III CFTR mutations.[2] The response may vary in different cell lines or with other mutation classes.
-
Assay Conditions: For Ussing chamber experiments, verify the integrity of your epithelial monolayer by checking the transepithelial electrical resistance (TEER). For fluorescence-based assays like the YFP-halide quenching assay, ensure the correct buffer compositions and pH are used.
-
Compound Integrity: Verify the quality and proper storage of your this compound stock solution.
Q3: Can I use this compound in combination with other CFTR modulators?
A3: Yes, this compound has been investigated in combination with CFTR correctors.[2] Furthermore, studies on other potentiators suggest that combining potentiators with distinct mechanisms of action can lead to additive or synergistic effects.[1] When designing combination experiments, it is crucial to perform a thorough dose-matrix titration to understand the nature of the interaction (additive, synergistic, or antagonistic).
Q4: Should I consider acute versus chronic exposure to this compound in my experiments?
A4: The duration of exposure to a potentiator can influence its apparent potency. Studies with other novel potentiators have shown that chronic incubation (e.g., 24 hours) can lead to a significant increase in potency compared to acute application.[3] It is recommended to test both acute and chronic exposure protocols to fully characterize the effect of this compound in your system.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Ussing Chamber Electrophysiology
This protocol is a general guideline for measuring this compound's potentiation of CFTR-mediated chloride secretion in polarized epithelial cells.
-
Cell Culture: Culture primary human bronchial epithelial (HBE) cells or other suitable cell lines on permeable supports until a confluent and polarized monolayer is formed.
-
Chamber Setup: Mount the permeable supports in Ussing chambers. Fill both the apical and basolateral chambers with pre-warmed and oxygenated physiological saline solution. Maintain the temperature at 37°C.
-
Equilibration: Allow the system to equilibrate for 15-20 minutes.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add an ENaC inhibitor (e.g., amiloride) to the apical chamber to block sodium absorption and isolate chloride secretion.
-
CFTR Activation: Add a cAMP agonist (e.g., forskolin) to the basolateral chamber to activate CFTR.
-
This compound Potentiation: Once the forskolin-stimulated Isc has stabilized, add this compound to the apical chamber in a cumulative, dose-dependent manner.
-
CFTR Inhibition: At the end of the experiment, add a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.
-
Data Analysis: Calculate the change in Isc in response to this compound to determine its potentiation effect.
YFP-Halide Quenching Assay
This high-throughput assay measures CFTR activity by monitoring the rate of iodide influx, which quenches the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP).
-
Cell Seeding: Seed cells stably expressing a halide-sensitive YFP and the CFTR mutant of interest into a 96- or 384-well plate.
-
Compound Incubation: If testing chronic exposure, incubate the cells with this compound for the desired duration (e.g., 24 hours).
-
Assay Preparation: Wash the cells with a chloride-containing buffer.
-
Baseline Fluorescence Reading: Measure the baseline YFP fluorescence using a plate reader.
-
Stimulation and Quenching: Simultaneously add a solution containing a CFTR activator (e.g., forskolin) and this compound, along with an iodide-containing buffer.
-
Kinetic Fluorescence Reading: Immediately begin measuring the YFP fluorescence kinetically over time. The rate of fluorescence quenching is proportional to CFTR activity.
-
Data Analysis: Calculate the initial rate of quenching for each condition. Compare the rates in the presence and absence of this compound to determine the potentiation effect.
Signaling Pathways and Experimental Workflows
CFTR Activation and Potentiation Pathway
The following diagram illustrates the general mechanism of CFTR activation and potentiation, which is the target pathway for this compound.
Caption: General signaling pathway for CFTR activation and potentiation by this compound.
Ussing Chamber Experimental Workflow
This diagram outlines the key steps in a typical Ussing chamber experiment to evaluate this compound's efficacy.
Caption: Workflow for assessing this compound's potentiation effect using the Ussing chamber.
YFP-Halide Assay Workflow
This diagram illustrates the procedural flow for conducting a YFP-halide quenching assay to screen for this compound's activity.
Caption: Experimental workflow for the YFP-halide quenching assay with this compound.
References
- 1. Rescue of Mutant CFTR Channel Activity by Investigational Co-Potentiator Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential toxicity with Navocaftor in cellular models. The information is intended for scientists and drug development professionals to help identify, understand, and mitigate common issues during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant cytotoxicity at concentrations where this compound is expected to be effective. What are the potential causes and how can I troubleshoot this?
A1: Unexpected cytotoxicity can stem from several factors, ranging from experimental setup to compound-specific effects. Here are the primary areas to investigate:
-
Compound Solubility and Aggregation: this compound, like many small molecules, may have limited aqueous solubility. Poorly dissolved or aggregated compounds can cause non-specific stress and cell death.
-
Troubleshooting:
-
Visually inspect your stock solution and final culture medium for any precipitates.
-
Consider preparing fresh stock solutions in an appropriate solvent like DMSO.
-
Evaluate the final concentration of the solvent in your culture medium; for DMSO, it is recommended to keep it below 0.1% to avoid solvent-induced toxicity.[1]
-
-
-
Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.[2][3]
-
Troubleshooting:
-
Perform a dose-response curve with a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration) for toxicity in your specific cell line.[4]
-
Review literature for known off-target effects of similar CFTR modulators.
-
Consider using control cell lines that do not express CFTR to distinguish between on-target and off-target toxicity.
-
-
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound or its vehicle.
-
Troubleshooting:
-
Test the compound on multiple, well-characterized cell lines if possible.
-
Ensure the health and confluency of your cells are optimal before adding the compound. High confluency or stressed cells can be more susceptible to toxic insults.
-
-
Below is a workflow to systematically troubleshoot unexpected cytotoxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q2: My cells show altered morphology and reduced proliferation, but standard viability assays (like Trypan Blue) don't show significant cell death. What could be happening?
A2: This scenario suggests a cytostatic effect rather than a cytotoxic one, or the activation of specific cellular stress pathways.
-
Mitochondrial Dysfunction: this compound could be impairing mitochondrial function, leading to reduced energy production (ATP) and increased oxidative stress, which can halt cell proliferation without causing immediate membrane rupture.[5]
-
What to do: Use assays that specifically measure mitochondrial health. (See the "Key Experimental Protocols" section for details).
-
-
ER Stress and Protein Folding: As a CFTR modulator, this compound is involved in protein processing. Off-target effects on the endoplasmic reticulum (ER) could disrupt overall protein homeostasis, leading to ER stress and triggering the Unfolded Protein Response (UPR), which can inhibit cell growth. Misfolded proteins are often targeted for degradation via the ubiquitin-proteasome pathway.
-
What to do: Measure markers of ER stress (e.g., CHOP expression, XBP1 splicing) via Western blot or qPCR.
-
-
Cell Cycle Arrest: The compound may be causing cells to arrest at a specific phase of the cell cycle, thus preventing division.
-
What to do: Perform cell cycle analysis using flow cytometry with a DNA-staining dye like propidium iodide.
-
The diagram below illustrates the potential cellular pathways that could be affected.
Caption: Potential off-target pathways leading to toxicity.
Q3: How do I choose the right assay to quantify this compound toxicity?
A3: The best assay depends on the suspected mechanism of toxicity. Using a combination of assays provides a more complete picture of cellular health.
| Assay Type | Principle | Measures | Key Advantage |
| Membrane Integrity | Measures the release of intracellular components from cells with compromised membranes. | Cytotoxicity (cell death) | Directly quantifies cell lysis. |
| Metabolic Activity | Measures the reduction of a substrate (e.g., MTT, XTT) by mitochondrial enzymes. | Cell Viability / Proliferation | High-throughput and sensitive to changes in metabolic health. |
| ATP Content | Quantifies cellular ATP levels using a luciferase-based reaction. | Cell Viability / Energy Status | Direct measure of cellular energy, sensitive to mitochondrial toxicity. |
| Apoptosis | Detects markers of programmed cell death, such as caspase activity or Annexin V staining. | Apoptosis vs. Necrosis | Differentiates between different modes of cell death. |
| Oxidative Stress | Measures the levels of reactive oxygen species (ROS) using fluorescent probes. | Cellular Stress | Identifies oxidative damage as an early toxic event. |
Key Experimental Protocols
1. Protocol: MTT Assay for Metabolic Activity
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cells cultured in a 96-well plate.
-
This compound stock solution.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl).
-
Plate reader capable of measuring absorbance at ~570 nm.
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow formazan crystal formation.
-
Carefully remove the culture medium and add 100 µL of solubilization buffer to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Protocol: LDH Release Assay for Cytotoxicity
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.
-
Materials:
-
Cells cultured in a 96-well plate.
-
This compound stock solution.
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye).
-
Lysis buffer (provided in the kit for maximum LDH release control).
-
Plate reader capable of measuring absorbance at ~490 nm.
-
-
Methodology:
-
Seed cells and treat with this compound as described for the MTT assay. Include untreated, vehicle-treated, and maximum LDH release (lysis buffer) controls.
-
At the end of the treatment period, centrifuge the plate gently if cells are in suspension.
-
Carefully transfer a specific volume of supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage relative to the maximum LDH release control.
-
The workflow for a typical cytotoxicity assay is shown below.
Caption: General workflow for in vitro toxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating methods for the quantification of Navocaftor in complex biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the development and validation of bioanalytical methods for this compound.
Sample Preparation
Question 1: I am experiencing low recovery of this compound from plasma samples. What are the potential causes and solutions?
Answer: Low recovery of this compound can stem from several factors related to the sample extraction process. Here are some troubleshooting steps:
-
Inadequate Protein Precipitation: If using protein precipitation, ensure the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma is sufficient to completely precipitate proteins. A common starting point is a 3:1 or 4:1 ratio.[1][2] Consider testing different precipitation solvents.
-
Inefficient Liquid-Liquid Extraction (LLE):
-
Solvent Polarity: The polarity of the extraction solvent may not be optimal for this compound. Experiment with solvents of varying polarities (e.g., ethyl acetate, methyl tert-butyl ether) to find the best fit for this compound's chemical properties.
-
pH Adjustment: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds. Adjust the pH of the plasma sample to suppress the ionization of this compound, thereby increasing its partitioning into the organic solvent.
-
-
Suboptimal Solid-Phase Extraction (SPE):
-
Sorbent Selection: Ensure the chosen SPE sorbent chemistry (e.g., reversed-phase, ion-exchange) is appropriate for this compound.
-
Method Optimization: Re-evaluate the conditioning, loading, washing, and elution steps. The wash step may be too harsh, leading to the loss of the analyte, or the elution solvent may not be strong enough to fully recover this compound.[3]
-
-
Analyte Adsorption: this compound may be adsorbing to the collection tubes or plates. Using low-binding polypropylene labware can mitigate this issue.
Question 2: My final extracted sample is cloudy or contains precipitates. How can I resolve this?
Answer: Cloudiness or precipitation in the final extract is often due to the co-extraction of lipids and other matrix components.[4] This can interfere with the analysis and potentially damage the analytical column.
-
Centrifugation: Increase the speed and/or duration of the centrifugation step after extraction to better pellet insoluble materials.[4]
-
Solvent Optimization: A highly nonpolar extraction solvent may co-extract excessive lipids. Try a slightly more polar solvent or a multi-step extraction to improve selectivity.
-
Post-Extraction Cleanup: Incorporate an additional cleanup step. This could involve a secondary LLE with a different solvent system or passing the extract through a silica-based or phospholipid removal SPE cartridge.
-
Filtration: Filtering the final extract through a 0.22 µm syringe filter can remove fine particulates before injection.
Chromatography & Mass Spectrometry
Question 3: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound during LC-MS/MS analysis. What could be the cause?
Answer: Poor peak shape can be attributed to several chromatographic and sample-related issues.
-
Column Choice: A standard C18 column may not be optimal. Consider a column with a different stationary phase chemistry or a smaller particle size for improved efficiency.
-
Mobile Phase Composition:
-
Ensure the mobile phase has sufficient organic strength to elute this compound efficiently. A gradient elution with a high percentage of an organic solvent like methanol or acetonitrile is often necessary.
-
The mobile phase pH can affect the peak shape of ionizable compounds. Adjusting the pH with additives like formic acid or ammonium formate can improve peak symmetry.
-
-
Injection Solvent: The composition of the solvent in which the final extract is dissolved can cause peak distortion if it is significantly stronger than the initial mobile phase. If possible, reconstitute the sample in the initial mobile phase.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample.
-
Column Contamination: Contaminants from the sample matrix can build up on the column, affecting performance. Implement a column wash method or use a guard column.
Question 4: I am observing significant matrix effects (ion suppression or enhancement). How can I mitigate this?
Answer: Matrix effects occur when co-eluting components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. Re-evaluate and optimize your sample preparation procedure (see Question 2).
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from the co-eluting interferences. A longer column, a shallower gradient, or a different stationary phase might be necessary.
-
Dilution: If the sensitivity of the assay allows, diluting the sample extract can reduce the concentration of interfering matrix components.
-
Internal Standard (IS) Selection: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects, as it will behave nearly identically to the analyte during extraction and ionization. If a SIL-IS is not available, a structural analog that co-elutes with this compound can be used.
-
Ionization Source Modification: Adjusting the parameters of the electrospray ionization (ESI) source, such as gas flows and temperature, can sometimes minimize matrix effects.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are based on general bioanalytical method validation guidelines from the FDA and EMA (ICH M10).
1. Linearity
-
Objective: To demonstrate the relationship between the instrumental response and the known concentration of the analyte.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Create a series of at least six non-zero calibration standards by spiking the stock solution into the blank biological matrix. The concentration range should cover the expected concentrations in study samples, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).
-
Prepare a blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only).
-
Process and analyze the calibration standards, blank, and zero samples.
-
Plot the peak area ratio (this compound/Internal Standard) against the nominal concentration of this compound.
-
Perform a linear regression analysis with an appropriate weighting factor (e.g., 1/x or 1/x²).
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
2. Accuracy and Precision
-
Objective: To assess the closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter among a series of measurements (precision).
-
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.
-
Intra-day (within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.
-
Calculate the mean concentration, percent bias (%Accuracy), and percent coefficient of variation (%CV or Precision) for each QC level.
-
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for each QC level (±20% for LLOQ). The %CV should not exceed 15% (20% for LLOQ).
3. Stability
-
Objective: To evaluate the chemical stability of this compound in the biological matrix under various storage and processing conditions.
-
Procedure:
-
Analyze low and high QC samples after subjecting them to the following conditions:
-
Freeze-Thaw Stability: Three cycles of freezing (e.g., -20°C or -80°C) and thawing to room temperature.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected sample storage time.
-
Post-Preparative (Autosampler) Stability: Stored in the autosampler at a specific temperature for the expected duration of an analytical run.
-
-
The concentrations of the stability samples are compared to the concentrations of freshly prepared QC samples.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Quantitative Data Summary
The following table summarizes the typical acceptance criteria for the validation of a bioanalytical method for this compound quantification.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy (Bias) | Mean concentration within ±15% of nominal value (±20% at LLOQ). |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ). |
| Recovery | Consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | The coefficient of variation (CV) of the matrix factor should be ≤ 15%. |
| Stability | Analyte concentration should be within ±15% of the initial concentration under various storage conditions. |
Visualizations
The following diagrams illustrate key workflows and decision-making processes in method validation for this compound quantification.
Caption: General workflow for this compound bioanalytical method validation.
Caption: Decision tree for troubleshooting common analytical issues.
References
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
The landscape of cystic fibrosis (CF) treatment has been revolutionized by the advent of CFTR modulators. Among these, potentiators play a crucial role by enhancing the function of the CFTR protein at the cell surface. This guide provides a comparative analysis of the efficacy of Navocaftor (ABBV-3067), a novel CFTR potentiator, against the well-established potentiator, Ivacaftor. The data presented is derived from clinical trial results to provide an objective overview for research and drug development professionals.
Quantitative Efficacy Comparison
The following table summarizes the key efficacy endpoints from clinical trials of this compound in combination with a corrector (Galicaftor/ABBV-2222) and Ivacaftor.
| Efficacy Endpoint | This compound (in combination with Galicaftor) | Ivacaftor |
| Mean Change in percent predicted Forced Expiratory Volume in 1 second (ppFEV1) | No significant improvement compared to placebo[1] | 10-12% improvement[2] |
| Mean Change in Sweat Chloride Concentration | -19.9 mmol/L (at highest combined dosage)[1] | Approximately -50 mmol/L[2] |
It is important to note that the development of the this compound and Galicaftor combination was halted as the primary efficacy endpoint of significant improvement in FEV1 was not met in a Phase 2 study.[1] In contrast, Ivacaftor has demonstrated significant and sustained improvements in lung function and sweat chloride levels in patients with specific CFTR mutations.
Experimental Protocols
Measurement of Sweat Chloride Concentration (Pilocarpine Iontophoresis)
The standard method for quantifying sweat chloride concentration in clinical trials involves pilocarpine iontophoresis.
Principle: Pilocarpine, a cholinergic agonist, is delivered to a small area of the skin via a mild electrical current (iontophoresis) to stimulate sweat production. The collected sweat is then analyzed for its chloride content.
Procedure:
-
Site Preparation: The flexor surface of the forearm is typically used. The skin is cleaned with deionized water and dried thoroughly.
-
Iontophoresis: Two electrodes are placed on the skin. One electrode is covered with a gauze or gel containing pilocarpine nitrate, and the other with a saline solution. A small, painless electrical current is passed between the electrodes for approximately 5 minutes to drive the pilocarpine into the skin.
-
Sweat Collection: After iontophoresis, the electrodes are removed, and the stimulated area is cleaned. A sweat collection device, such as a Macroduct® coil or filter paper, is placed over the stimulated area to collect sweat for a standardized period, typically 30 minutes.
-
Analysis: The collected sweat is weighed or its volume measured to ensure an adequate sample has been obtained (minimum of 75 mg of sweat on gauze/filter paper or 15 µL from a Macroduct coil). The chloride concentration is then determined using a quantitative analytical method, most commonly coulometric titration.
Measurement of Forced Expiratory Volume in 1 Second (FEV1) (Spirometry)
FEV1, a key measure of lung function, is assessed using spirometry, a standardized and widely used pulmonary function test.
Principle: Spirometry measures the volume of air a person can forcibly exhale from their lungs after taking the deepest breath possible.
Procedure:
-
Patient Instruction: The patient is instructed to inhale maximally, hold their breath for a moment, and then exhale as forcefully and completely as possible into the spirometer's mouthpiece.
-
Maneuver: The exhalation should be rapid and sustained for at least 6 seconds in adults. The patient is encouraged to give their best effort.
-
Data Acquisition: The spirometer, a device that measures airflow, records the volume of air exhaled over time.
-
Quality Control: The procedure is repeated at least three times to ensure the results are consistent and reproducible. The two largest FVC (Forced Vital Capacity) and FEV1 values should be within 150 mL of each other.
-
Data Analysis: The FEV1 is the volume of air exhaled in the first second of the forced expiration. The result is often expressed as a percentage of the predicted normal value for a person of the same age, sex, height, and ethnicity (percent predicted FEV1 or ppFEV1).
Visualizing the Mechanisms
To better understand the context of this comparison, the following diagrams illustrate the underlying biological pathway and the experimental workflows.
References
For Immediate Release
This guide provides a comparative analysis of Navocaftor (formerly ABBV-3067), an investigational cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, with other CFTR modulators. The information is intended for researchers, scientists, and drug development professionals, offering a summary of available data on its performance in different CFTR mutation models and detailed experimental methodologies.
Introduction to this compound
This compound is a small molecule CFTR potentiator designed to enhance the channel gating function of the CFTR protein on the cell surface.[1] It is being developed as part of a triple combination therapy, often with CFTR correctors such as Galicaftor (ABBV-2222), to address the underlying protein defect in cystic fibrosis (CF), particularly for individuals with the F508del mutation.[2][3] The rationale behind this combination therapy is that by first correcting the misfolded F508del-CFTR protein and trafficking it to the cell surface, a potentiator like this compound can then effectively open the channel to increase chloride ion transport.[4]
Comparative Preclinical Efficacy
Direct, head-to-head comparative studies of this compound with the approved potentiator Ivacaftor are limited in publicly available literature. However, existing preclinical data provides some insights into its activity.
A study investigating co-potentiation strategies for the p.Arg334Trp-CFTR mutation, a variant with a conductance defect, showed that this compound (ABBV-3067) could increase CFTR activity.[5] The study also suggested that this compound's mechanism of action is likely distinct from the potentiator apigenin but may be similar to that of Ivacaftor (VX-770). Notably, in this model, the combination of a novel potentiator (LSO-150 or LSO-153) with this compound resulted in a further rescue of p.Arg334Trp-CFTR activity, indicating a potential for co-potentiation therapy.
Another study mentioned that this compound demonstrated significant activity in primary cells from patients with class III CFTR mutations.
It's important to note that AbbVie, the original developer, discontinued its cystic fibrosis program after the combination of Galicaftor and this compound with other inhibitors did not meet expectations in a mid-phase clinical trial. Sionna Therapeutics has since licensed these assets to explore their potential in combination with their novel NBD1 stabilizers.
Table 1: Summary of Preclinical Data on this compound in Different CFTR Mutation Models
| CFTR Mutation | Model System | Assay | Key Findings | Citation |
| p.Arg334Trp | CF bronchial epithelial (CFBE41o−) cells expressing p.Arg334Trp-CFTR | Halide-sensitive YFP quenching assay | Investigational compounds LSO-150 and LSO-153 showed increased p.Arg334Trp-CFTR activity, with further rescue in combination with this compound (ABBV-3067). | |
| p.Ser549Arg, p.Gly551Asp, p.Ser945Leu | Cells expressing these CFTR variants | Not specified | LSO-24 and LSO-150 increased CFTR activity for these variants, with a greater rescue in combination with this compound (ABBV-3067). | |
| p.Gly1349Asp | Cells expressing p.Gly1349Asp-CFTR | Not specified | Responded to this compound (ABBV-3067). | |
| Class III Mutations | Primary cells from patients | Not specified | Demonstrated significant activity. | |
| F508del | Human Bronchial Epithelial (HBE) cells from F508del homozygous patients | Not specified | Triple combinations including Galicaftor and this compound showed more significant restoration of F508del CFTR expression and function than the dual combination of Galicaftor and this compound. |
Clinical Trial Insights
This compound has been evaluated in Phase 2 clinical trials as part of a triple combination therapy with Galicaftor and either ABBV-119 or ABBV-576. The primary target population for these trials were adults with CF who are homozygous or heterozygous for the F508del mutation. The main objectives were to assess the safety, tolerability, and efficacy of these combinations.
Key outcome measures in these trials included:
-
Sweat Chloride Concentration: A biomarker of CFTR activity.
-
Percent Predicted Forced Expiratory Volume in 1 second (ppFEV1): A measure of lung function.
Experimental Protocols
Detailed experimental protocols for the preclinical studies specifically investigating this compound are not fully available in the public domain. However, based on the types of experiments referenced, the following standard methodologies are commonly employed in the field to assess CFTR modulator efficacy.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is a gold-standard electrophysiological technique used to measure ion transport across epithelial tissues.
Methodology:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., CFBE41o-) expressing the CFTR mutation of interest are cultured on permeable supports to form a polarized monolayer.
-
Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with physiological saline solution and maintained at 37°C, gassed with 95% O2/5% CO2.
-
Measurement: A voltage clamp is used to maintain the transepithelial voltage at 0 mV, and the short-circuit current (Isc), which reflects the net ion transport, is measured.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride transport.
-
Forskolin (an adenylyl cyclase activator) and IBMX (a phosphodiesterase inhibitor) are added to increase intracellular cAMP and activate CFTR.
-
The CFTR potentiator (e.g., this compound) is added to the apical chamber to assess its effect on CFTR-mediated Isc.
-
A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc upon addition of the potentiator and inhibitor is quantified to determine the efficacy of the compound.
Single-Channel Patch-Clamp Recording
This technique allows for the direct measurement of the opening and closing (gating) of individual CFTR channels.
Methodology:
-
Cell Preparation: Cells expressing the CFTR mutation are grown on a culture dish.
-
Pipette and Seal Formation: A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance seal (a "gigaseal"). This isolates a small patch of the membrane containing one or a few ion channels.
-
Excised Patch Formation: The pipette is then pulled away from the cell to create an "inside-out" patch, exposing the intracellular side of the membrane to the bath solution.
-
Recording: The current flowing through the single channel is recorded while the voltage across the membrane patch is clamped. The bath solution contains ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channel.
-
Drug Application: The potentiator is added to the bath solution to observe its effect on the channel's open probability (Po), which is the fraction of time the channel is in the open state.
-
Data Analysis: The single-channel recordings are analyzed to determine changes in Po, open time, and closed time, providing a direct measure of the potentiator's effect on channel gating.
Visualizations
Signaling Pathway of CFTR Modulation
Experimental Workflow for Ussing Chamber Assay
Conclusion
This compound is a CFTR potentiator that has been investigated primarily as a component of a triple-combination therapy for cystic fibrosis, targeting the common F508del mutation. While preclinical studies have suggested its activity in various CFTR mutation models, including some non-F508del mutations, a clear, direct comparison with established potentiators like Ivacaftor is not well-documented in the public domain. The discontinuation of the AbbVie clinical program involving this compound suggests that the combination therapies under investigation did not achieve their predefined efficacy goals. Further research and data from its new developer, Sionna Therapeutics, will be necessary to fully elucidate the comparative efficacy and potential therapeutic role of this compound in the evolving landscape of CFTR modulation.
References
- 1. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Immediate Release
This guide provides a comparative analysis of navocaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, against next-generation CFTR modulators. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at available performance data, experimental methodologies, and the underlying signaling pathways.
This compound (formerly GLPG-3067 or ABBV-3067) is a CFTR potentiator designed to increase the channel opening probability of the CFTR protein at the cell surface, thereby enhancing chloride ion transport.[1] It was under development by AbbVie in combination with the CFTR corrector galicaftor (ABBV-2222) for the treatment of cystic fibrosis (CF) in patients with the F508del mutation.[2] However, the Phase 2 clinical trial (NCT04853368) for this combination was terminated due to strategic considerations by AbbVie, and the assets have since been licensed by Sionna Therapeutics.[2][3]
Due to the discontinuation of its development by AbbVie, publicly available, peer-reviewed clinical data detailing the specific quantitative outcomes of this compound-based regimens are limited. However, a press release from Sionna Therapeutics stated that in Phase 2 studies, the combination of galicaftor and this compound demonstrated clinical efficacy, including increased percent predicted forced expiratory volume in 1 second (ppFEV1) and reduced sweat chloride (SwCl) levels, comparable to approved dual modulator combinations.
This guide will benchmark the available information on this compound against the well-established efficacy and safety profile of the next-generation triple-combination modulator, Trikafta (elexacaftor/tezacaftor/ivacaftor), which is considered the standard of care for a significant portion of the CF population.
Performance Data: A Comparative Overview
The following tables summarize the clinical efficacy of Trikafta, which serves as a benchmark for next-generation CFTR modulator performance.
Table 1: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) in Patients with at Least One F508del Allele
| Outcome Measure | Mean Absolute Change from Baseline | Timepoint | Reference |
| Percent Predicted FEV1 (ppFEV1) | +14.3 percentage points (vs. placebo) | 24 weeks | |
| Sweat Chloride Concentration | -41.8 mmol/L (vs. placebo) | 24 weeks | |
| CFQ-R Respiratory Domain Score | +20.2 points (vs. placebo) | 24 weeks |
Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) in Patients Homozygous for the F508del Mutation
| Outcome Measure | Mean Absolute Change from Baseline | Timepoint | Reference |
| Percent Predicted FEV1 (ppFEV1) | +10.0 percentage points (vs. tezacaftor/ivacaftor) | 4 weeks | |
| Sweat Chloride Concentration | -45.1 mmol/L (vs. tezacaftor/ivacaftor) | 4 weeks |
Experimental Protocols
The assessment of CFTR modulator performance relies on a variety of in vitro and in vivo assays. Below are the methodologies for key experiments cited in the evaluation of these compounds.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is an electrophysiological technique used to measure ion transport across epithelial tissues. It is considered a gold standard for assessing CFTR function in vitro.
Methodology:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells or other suitable cell lines (e.g., Fischer Rat Thyroid - FRT) expressing specific CFTR mutations are cultured on permeable supports until a polarized monolayer with high electrical resistance is formed.
-
Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a physiological salt solution and maintained at 37°C.
-
Short-Circuit Current (Isc) Measurement: The potential difference across the epithelium is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
CFTR Activation and Inhibition:
-
To isolate CFTR-dependent chloride secretion, other ion channels, such as the epithelial sodium channel (ENaC), are blocked (e.g., with amiloride).
-
CFTR is then stimulated with a cAMP agonist, such as forskolin, to activate the channel.
-
The specific CFTR-mediated current is confirmed by adding a CFTR inhibitor (e.g., CFTRinh-172) at the end of the experiment.
-
-
Modulator Testing: The effect of CFTR modulators (correctors and/or potentiators) is assessed by pre-incubating the cells with the compounds before stimulating with forskolin. An increase in the forskolin-stimulated Isc compared to untreated cells indicates improved CFTR function.
Western Blot Analysis for CFTR Protein Maturation
Western blotting is used to determine the quantity and maturation status of the CFTR protein. CFTR exists in two main forms: an immature, core-glycosylated form (Band B) located in the endoplasmic reticulum, and a mature, complex-glycosylated form (Band C) that has trafficked to the cell surface. Correctors aim to increase the ratio of Band C to Band B.
Methodology:
-
Cell Lysis and Protein Extraction: Cells treated with CFTR modulators are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: A standardized amount of protein is mixed with Laemmli sample buffer and heated at 37°C for 15 minutes (boiling can cause CFTR to aggregate). The samples are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), typically on a 6-8% Tris-glycine gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to CFTR.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry is performed to quantify the intensity of Band B and Band C. The ratio of Band C to Band B is calculated to assess the degree of CFTR maturation.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying biology and experimental procedures, the following diagrams have been generated.
Conclusion
This compound, as part of a combination therapy, showed initial promise in early-phase clinical development, with reports of efficacy comparable to existing dual-combination modulators. However, the termination of its development by AbbVie has resulted in a lack of comprehensive, publicly available clinical data to allow for a direct quantitative comparison with the current standard of care, Trikafta. The data for Trikafta demonstrates substantial improvements in lung function, sweat chloride concentration, and quality of life, setting a high benchmark for any new CFTR modulator. Future development of this compound by Sionna Therapeutics may provide the necessary data for a more direct and quantitative comparison against the next-generation of CFTR modulators.
References
For Researchers, Scientists, and Drug Development Professionals
The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies has revolutionized the treatment of cystic fibrosis (CF). These therapies typically involve a combination of drugs that address different aspects of the protein's dysfunction. This guide provides a comparative analysis of the synergistic effects of Navocaftor, a CFTR potentiator, when used in combination with CFTR correctors.
Cystic fibrosis is caused by mutations in the CFTR gene, leading to a dysfunctional protein that is unable to properly transport chloride ions across cell membranes. This results in the accumulation of thick, sticky mucus in various organs, particularly the lungs. CFTR modulators aim to restore the function of this faulty protein. They fall into two main classes:
-
Correctors: These small molecules aim to fix the conformational defects of the mutated CFTR protein, allowing it to be processed correctly and trafficked to the cell surface.
-
Potentiators: These drugs work on the CFTR protein already at the cell surface, increasing the probability that the channel is open and allowing chloride ions to flow through.
This compound (formerly ABBV-3067) is a CFTR potentiator that has been investigated in combination with CFTR correctors. The synergistic effect of combining a corrector and a potentiator is based on a two-step rescue mechanism: the corrector increases the number of CFTR channels at the cell surface, and the potentiator then enhances the function of these rescued channels.
Comparative Efficacy of Combination Therapies
While specific clinical trial data on the efficacy of this compound in combination with the correctors Galicaftor (ABBV-2222) and ABBV-119 from the terminated NCT04853368 Phase 2 trial have not been publicly released, we can illustrate the expected synergistic effects based on the known mechanisms of action and data from other successful corrector-potentiator combination therapies. The primary endpoints in such trials typically include changes in sweat chloride concentration and the percentage predicted forced expiratory volume in one second (ppFEV1), both of which are key indicators of CFTR function and lung health.
Below is a table summarizing hypothetical but representative data for a dual corrector-potentiator therapy and a triple combination therapy involving two different correctors and a potentiator like this compound, compared to a corrector-only therapy.
| Treatment Group | Mean Absolute Change in Sweat Chloride (mmol/L) from Baseline | Mean Absolute Change in ppFEV1 (%) from Baseline |
| Corrector A Monotherapy | -25.5 | +5.3 |
| Corrector A + this compound (Dual Therapy) | -45.1 | +9.7 |
| Corrector A + Corrector B + this compound (Triple Therapy) | -58.3 | +13.8 |
Note: The data presented in this table is illustrative and based on the expected synergistic effects of combining CFTR correctors and potentiators. It does not represent actual results from the this compound clinical trials.
Experimental Protocols
A key in vitro assay to evaluate the efficacy of CFTR modulators is the Ussing chamber assay. This technique measures ion transport across epithelial cell monolayers.
Detailed Protocol for Ussing Chamber Assay to Measure CFTR-Mediated Chloride Current
Objective: To measure the effect of CFTR modulators (correctors and potentiators) on CFTR-dependent chloride secretion in primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI).
Materials:
-
Human bronchial epithelial cells from CF patients (e.g., homozygous for F508del mutation)
-
Cell culture inserts (e.g., Transwell®)
-
ALI culture medium
-
Ussing Chamber System (e.g., P2300, Physiologic Instruments)
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist)
-
Genistein or another potentiator (positive control)
-
CFTRinh-172 (CFTR inhibitor)
-
Test compounds (this compound and CFTR correctors)
-
Gas mixture: 95% O2, 5% CO2
Procedure:
-
Cell Culture:
-
Plate HBE cells on permeable supports and culture at ALI for 4-6 weeks to allow for differentiation into a polarized epithelium.
-
For corrector studies, treat the cells with the corrector compound(s) for 24-48 hours prior to the Ussing chamber experiment.
-
-
Ussing Chamber Setup:
-
Equilibrate the Ussing chamber with KBR solution at 37°C and continuously bubble with the 95% O2, 5% CO2 gas mixture.
-
Mount the cell culture inserts into the Ussing chamber, separating the apical and basolateral compartments.
-
-
Measurement of Short-Circuit Current (Isc):
-
Allow the transepithelial voltage and resistance to stabilize.
-
Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which represents the net ion transport.
-
Add Amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
After the Isc stabilizes, add Forskolin to the apical chamber to activate CFTR through the cAMP pathway.
-
For potentiator studies, add this compound (or a positive control potentiator) to the apical chamber following Forskolin stimulation.
-
Finally, add CFTRinh-172 to the apical chamber to inhibit the CFTR-specific current.
-
-
Data Analysis:
-
The change in Isc following the addition of each compound is calculated.
-
The synergistic effect of a corrector and potentiator is determined by comparing the Forskolin- and potentiator-stimulated Isc in cells pre-treated with the corrector to those without corrector pre-treatment.
-
Visualizations
Signaling Pathway of CFTR Activation and Modulation
Caption: CFTR activation by the cAMP/PKA pathway and modulation by correctors and this compound.
Experimental Workflow for Evaluating CFTR Modulator Combinations
Caption: Workflow for assessing synergistic effects of CFTR correctors and this compound.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of Navocaftor, a novel cystic fibrosis transmembrane conductance regulator (CFTR) modulator, and other similar compounds currently utilized in the treatment of cystic fibrosis (CF). Due to the limited availability of public data on this compound, this comparison relies on available preclinical information and data from structurally and functionally similar approved CFTR modulators. The information presented herein is intended to offer a comprehensive overview for research and drug development professionals.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for this compound and its comparators. It is important to note that human pharmacokinetic data for this compound and Galicaftor are not yet publicly available. The data for Galicaftor is derived from preclinical studies.
| Parameter | This compound | Galicaftor | Elexacaftor | Tezacaftor | Ivacaftor |
| Route of Administration | Oral | Oral | Oral | Oral | Oral |
| Tmax (Time to Maximum Concentration) | Data not publicly available | Data not publicly available | ~6 hours[1][2] | ~3 hours[1][2] | ~4 hours[1] |
| Protein Binding | Data not publicly available | Data not publicly available | >99% (primarily to albumin) | ~99% (primarily to albumin) | ~99% (primarily to albumin, α1-acid glycoprotein, and human γ-globulin) |
| Metabolism | Data not publicly available | Data not publicly available | Primarily metabolized by CYP3A | Primarily metabolized by CYP3A | Primarily metabolized by CYP3A |
| T1/2 (Half-life) | Data not publicly available | 2.7 hours (in rats) | ~27.4 hours | ~25.1 hours | ~15.0 hours |
| Elimination | Data not publicly available | Data not publicly available | Primarily in feces | Primarily in feces | Primarily in feces |
| Oral Bioavailability | Data not publicly available | 74% (in rats) | 80% | Data not publicly available | Data not publicly available |
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound are not publicly available. However, based on standard practices for Phase 1 pharmacokinetic studies of small molecule drugs, the following methodologies are typically employed.
Single Ascending Dose (SAD) Study
A SAD study is typically the first-in-human trial to evaluate the safety, tolerability, and pharmacokinetics of a new drug.
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, single ascending dose study.
-
Participants: A small cohort of healthy adult volunteers.
-
Procedure:
-
Subjects are divided into sequential dose-escalation cohorts.
-
Within each cohort, subjects are randomly assigned to receive a single oral dose of the investigational drug (e.g., this compound) or a placebo.
-
Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma concentrations of the drug and its major metabolites are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and t1/2 are calculated from the plasma concentration-time data.
-
Safety and tolerability are monitored throughout the study through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
-
Dose Escalation: The dose for the next cohort is escalated based on a thorough review of the safety and pharmacokinetic data from the preceding cohort.
Multiple Ascending Dose (MAD) Study
Following the SAD study, a MAD study is conducted to assess the pharmacokinetics, safety, and tolerability of multiple doses of the drug.
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, multiple ascending dose study.
-
Participants: Healthy adult volunteers.
-
Procedure:
-
Subjects are enrolled in cohorts to receive multiple doses of the investigational drug or placebo over a specified period (e.g., once or twice daily for 7 to 14 days).
-
Blood samples are collected at various time points during the dosing interval on the first day and after the last dose to assess steady-state pharmacokinetics. Trough concentrations may be measured before each dose.
-
Pharmacokinetic parameters are calculated to evaluate drug accumulation and steady-state exposure.
-
Safety and tolerability are monitored continuously.
-
Visualizations
The following diagrams illustrate key concepts in pharmacokinetic analysis and clinical trial design.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings for Navocaftor (formerly ABBV-3067/GLPG-3067), a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator. Developed to address the unmet needs of individuals with cystic fibrosis (CF), this compound has been evaluated in clinical trials, primarily in combination with CFTR correctors. This document summarizes the available quantitative data on this compound's efficacy and provides a comparative analysis with established CFTR modulator therapies. Detailed methodologies for key experimental assays used in the preclinical assessment of CFTR modulators are also presented.
Comparative Efficacy of this compound
This compound has been investigated in Phase 1 and Phase 2 clinical trials, most notably in the NCT04853368 study, in combination with the CFTR corrector Galicaftor (ABBV-2222). While detailed results from all arms of this trial, which also included triple combinations with ABBV-119 and ABBV-576, have not been fully published, summary data for the dual combination has been presented.
The primary endpoints in these trials are the absolute change from baseline in the percentage predicted forced expiratory volume in one second (ppFEV1) and the absolute change from baseline in sweat chloride (SwCl) concentration, a direct measure of CFTR protein function.
Below is a summary of the available data for the this compound and Galicaftor dual combination, alongside data from approved CFTR modulator therapies for comparison.
Table 1: Comparison of Efficacy Data for this compound Combination Therapy and Approved CFTR Modulators
| Treatment Regimen | Patient Population | Change in ppFEV1 from Baseline (Absolute) | Change in Sweat Chloride from Baseline (mmol/L) | Citation(s) |
| This compound (150mg QD) + Galicaftor (200mg QD) | F508del Homozygous | ~ +3.5 percentage points | ~ -25 mmol/L | [1] |
| This compound (150mg QD) + Galicaftor (300mg QD) | F508del Homozygous | ~ +3.0 percentage points | ~ -28 mmol/L | [1] |
| Orkambi® (lumacaftor/ivacaftor) | F508del Homozygous (≥12 years) | 2.6 percentage points | -29.1 mmol/L | [2][3] |
| Symdeko® (tezacaftor/ivacaftor) | F508del Homozygous or Heterozygous with a responsive mutation (≥6 years) | Not explicitly stated for direct comparison | Not explicitly stated for direct comparison | [4] |
| Trikafta® (elexacaftor/tezacaftor/ivacaftor) | At least one F508del mutation (≥12 years) | 14.3 percentage points | -41.8 mmol/L |
Note: The data for this compound + Galicaftor is based on a graphical summary from a corporate presentation and should be considered preliminary until full peer-reviewed results are published. The efficacy of Orkambi® and Symdeko® has been established in multiple clinical trials, and the provided data represents a snapshot of their performance.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to evaluate CFTR modulators like this compound, the following diagrams illustrate the CFTR protein's role in the cell membrane and the workflows of key in vitro functional assays.
References
For Researchers, Scientists, and Drug Development Professionals
Navocaftor (formerly ABBV-3067) is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator developed to correct the underlying molecular defect in cystic fibrosis (CF). This guide provides a comparative analysis of this compound's long-term efficacy in preclinical models, drawing from available data and placing it in the context of other CFTR modulators. While extensive long-term preclinical data for this compound is not publicly available following its discontinuation by AbbVie and subsequent acquisition by Sionna Therapeutics, this guide synthesizes the existing information and outlines the standard preclinical methodologies used to evaluate such compounds.
Mechanism of Action
This compound is a CFTR potentiator, meaning it increases the channel open probability of the CFTR protein at the cell surface. In many CF-causing mutations, the CFTR protein is present on the cell membrane but does not open correctly to allow the passage of chloride ions. Potentiators like this compound aim to restore this function. It has been primarily investigated in combination with CFTR correctors, which aim to fix misfolded CFTR protein and facilitate its trafficking to the cell surface.
Preclinical Efficacy: A Comparative Overview
Detailed quantitative data from head-to-head long-term preclinical studies directly comparing this compound with other CFTR modulators is limited in the public domain. However, press releases from Sionna Therapeutics, who now hold the license for this compound, indicate that preclinical assays in cystic fibrosis human bronchial epithelial (CFHBE) cells have shown that dual combinations of a Sionna NBD1 stabilizer with licensed AbbVie modulators (which include this compound) have the potential for superior efficacy over the current standard of care.
To provide a framework for comparison, the following table presents a hypothetical but representative summary of key preclinical efficacy endpoints for a CFTR potentiator like this compound, compared to a first-generation potentiator (e.g., Ivacaftor) and a current standard-of-care combination therapy.
Table 1: Hypothetical Comparative Preclinical Efficacy of CFTR Modulators
| Parameter | This compound (Potentiator) + Corrector | First-Generation Potentiator | Standard of Care (Corrector/Potentiator Combo) |
| In Vitro Efficacy (CFHBE cells, F508del homozygous) | |||
| CFTR-mediated Chloride Transport (% of Wild-Type) | 40-60% | 5-15% | 50-70% |
| Airway Surface Liquid Height (µm) | 8-10 | 5-7 | 9-11 |
| Ciliary Beat Frequency (Hz) | 10-12 | 7-9 | 11-13 |
| In Vivo Efficacy (CF Animal Model - e.g., F508del rat) | |||
| Sweat Chloride Reduction (mmol/L) | 30-50 | 10-20 | 40-60 |
| Improvement in Nasal Potential Difference (%) | 40-60% | 15-25% | 50-70% |
| Reduction in Lung Inflammation (Cell Count in BALF) | Significant Reduction | Modest Reduction | Significant Reduction |
| Improvement in Growth/Weight Gain | Noticeable Improvement | Minimal Improvement | Significant Improvement |
Note: The data presented in this table is illustrative and based on typical outcomes for CFTR modulators in preclinical studies. Specific long-term preclinical data for this compound is not publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the preclinical evaluation of CFTR modulators like this compound.
CFTR Function in Primary Human Bronchial Epithelial (HBE) Cells using Ussing Chamber Assay
Objective: To measure the effect of this compound on CFTR-mediated chloride transport in well-differentiated primary HBE cells derived from CF patients (typically homozygous for the F508del mutation).
Methodology:
-
Cell Culture: Primary HBE cells are cultured on permeable supports at an air-liquid interface for 4-6 weeks to achieve a well-differentiated, polarized mucociliary phenotype.
-
Ussing Chamber Setup: The permeable supports with the HBE cell monolayers are mounted in Ussing chambers. The apical and basolateral surfaces are bathed in separate physiological saline solutions, and the transepithelial voltage is clamped to 0 mV. The short-circuit current (Isc), a measure of net ion transport, is continuously recorded.
-
Experimental Procedure:
-
The basolateral membrane is permeabilized with amphotericin B to isolate apical membrane chloride currents.
-
A chloride gradient is established across the apical membrane.
-
The epithelial sodium channel (ENaC) is blocked with amiloride to isolate CFTR-mediated currents.
-
Cells are stimulated with a cAMP agonist cocktail (e.g., forskolin and IBMX) to activate CFTR.
-
This compound (at various concentrations) is added to the apical and/or basolateral bath to assess its potentiating effect on CFTR-mediated Isc.
-
The CFTR-specific inhibitor, CFTRinh-172, is added at the end of the experiment to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc following the addition of this compound is calculated and expressed as a percentage of the wild-type CFTR response or compared to a vehicle control.
Long-Term Efficacy in a Cystic Fibrosis Animal Model
Objective: To assess the long-term in vivo efficacy and safety of this compound in a relevant animal model of cystic fibrosis (e.g., F508del homozygous rat or ferret).
Methodology:
-
Animal Model: F508del homozygous rats or ferrets that exhibit a CF-like phenotype (e.g., impaired mucociliary clearance, airway inflammation, and growth defects).
-
Dosing Regimen: Animals are treated with this compound (in combination with a corrector) or vehicle control via an appropriate route (e.g., oral gavage) daily for an extended period (e.g., 3-6 months).
-
Efficacy Endpoints:
-
Sweat Chloride: Sweat is collected from the paws of the animals after pilocarpine iontophoresis at regular intervals, and chloride concentration is measured.
-
Nasal Potential Difference (NPD): NPD measurements are performed to assess in vivo CFTR-dependent ion transport in the nasal epithelium.
-
Lung Function: In larger animal models like ferrets, lung function can be assessed using techniques like plethysmography.
-
Histopathology and Inflammation: At the end of the study, lung tissue is collected for histological analysis to assess inflammation, mucus accumulation, and structural changes. Bronchoalveolar lavage fluid (BALF) is collected to quantify inflammatory cell infiltration.
-
Growth and Survival: Body weight is monitored throughout the study, and survival rates are recorded.
-
-
Data Analysis: The data from the this compound-treated group is compared to the vehicle-treated group using appropriate statistical analyses.
Visualizing Pathways and Workflows
Signaling Pathway of CFTR Modulation
Caption: CFTR corrector and potentiator mechanism of action.
Experimental Workflow for Preclinical Efficacy Assessment
Caption: Workflow for preclinical evaluation of a CFTR modulator.
Safety Operating Guide
The proper disposal of Navocaftor, an investigational drug, is a critical component of laboratory safety and environmental responsibility. All procedures must adhere to federal, state, and local regulations, including the guidelines established by the Resource Conservation and Recovery Act (RCRA). This protocol provides a step-by-step guide for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.
I. Waste Characterization
The first and most crucial step is to determine if this compound is classified as a hazardous waste.[1][2][3][4] This determination dictates the entire disposal pathway. While specific hazard information for this compound is not publicly available, researchers must consult the Safety Data Sheet (SDS) provided by the manufacturer. If an SDS is not available, the compound should be treated as hazardous waste as a precautionary measure.
Key indicators of hazardous waste under RCRA include:
-
P-listed wastes: Acutely toxic commercial chemical products.
-
U-listed wastes: Toxic and other hazardous commercial chemical products.
-
Characteristic wastes: Exhibiting ignitability, corrosivity, reactivity, or toxicity.[1]
II. Segregation and Labeling
Proper segregation of waste is essential to prevent accidental mixing and to ensure correct disposal.
-
Hazardous this compound Waste: If determined to be hazardous, all this compound waste (unused product, contaminated labware, etc.) must be segregated from non-hazardous waste. The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents.
-
Non-Hazardous this compound Waste: If confirmed to be non-hazardous, it should still be segregated from general lab trash to be managed as a non-hazardous pharmaceutical waste, typically destined for incineration.
III. Container and Storage Requirements
| Container Type | Storage Location | Labeling Requirements |
| Compatible, sealed, and leak-proof container (e.g., glass or high-density polyethylene) | Designated Satellite Accumulation Area (SAA) within the laboratory. | "Hazardous Waste", Chemical Name ("this compound"), Accumulation Start Date, Hazard Characteristics. |
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
IV. Disposal Procedures for Unused or Expired this compound
Step 1: Waste Determination Consult the manufacturer-provided Safety Data Sheet (SDS) to determine if this compound is a RCRA hazardous waste.
Step 2: Segregation and Containerization
-
If Hazardous: Place all this compound waste, including contaminated personal protective equipment (PPE) and labware, into a designated, compatible hazardous waste container.
-
If Non-Hazardous: Place into a designated container for non-hazardous pharmaceutical waste, separate from regular trash.
Step 3: Labeling Properly label the container as "Hazardous Waste" or "Non-Hazardous Pharmaceutical Waste for Incineration" and include the full chemical name and other required information.
Step 4: Storage Store the waste container in a designated Satellite Accumulation Area (SAA).
Step 5: Arrange for Pickup and Disposal Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. Hazardous pharmaceutical waste is typically incinerated at a permitted facility.
Step 6: Documentation Maintain meticulous records of all disposed this compound, including quantities and disposal dates, in accordance with institutional and regulatory requirements.
V. Disposal of Empty Containers
Empty containers that held this compound may still contain residues and should be handled carefully.
-
Hazardous this compound: Containers that held a P-listed hazardous waste must be triple-rinsed, and the rinsate collected as hazardous waste. For other hazardous this compound, containers are generally considered "RCRA empty" if all possible material has been removed. Consult your EHS department for specific procedures.
-
Non-Hazardous this compound: Empty containers can typically be disposed of in the regular trash after being defaced to prevent reuse, provided they do not contain any patient-protected information.
Experimental Protocols Cited
This guidance is based on standard operating procedures for the disposal of investigational drugs in a research setting and aligns with federal and institutional guidelines for laboratory safety and chemical handling. The core experimental protocol is the Hazardous Waste Determination , which involves a thorough review of the chemical's properties as outlined in its Safety Data Sheet against the criteria set forth by the Resource Conservation and Recovery Act (RCRA).
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound in a research setting.
References
Navocaftor is an investigational cystic fibrosis transmembrane conductance regulator (CFTR) modulator. As a research compound, detailed public information regarding its specific handling and personal protective equipment (PPE) requirements is limited. In the absence of a formal Safety Data Sheet (SDS), researchers and drug development professionals should adhere to standard laboratory safety protocols for handling active pharmaceutical ingredients (APIs) of unknown toxicity. The following guidelines provide essential information for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Protection Type | Task: Weighing/Handling Solid this compound | Task: Preparing and Handling this compound Solutions |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities. | Chemical splash goggles. A face shield is recommended when handling larger volumes (>1 liter) or when there is a significant splash hazard.[1] |
| Hand Protection | Disposable nitrile gloves (double-gloving is recommended).[2] For compounds with unknown skin hazards, a more resistant glove, such as a flexible laminate glove, should be worn under the outer gloves.[1] | Chemical-resistant gloves (e.g., nitrile) are the minimum requirement.[2] The choice of glove material should be based on the solvent being used. Consult the solvent's SDS for appropriate glove selection. |
| Body Protection | A flame-resistant lab coat is required in research laboratories.[1] Ensure the lab coat has long sleeves and fits properly. | A lab coat appropriate for the chemical hazards present. For larger volumes or splash risks, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | For weighing or handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is recommended to prevent inhalation of fine particles. | Generally not required if handled in a well-ventilated area or a fume hood. If aerosols may be generated, respiratory protection should be considered based on a risk assessment. |
| Foot Protection | Closed-toe shoes are mandatory in all laboratory settings. | Closed-toe shoes are mandatory in all laboratory settings. |
Experimental Workflow for PPE Selection
The selection of appropriate PPE is dependent on the specific task being performed. The following diagram illustrates a logical workflow for determining the necessary protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Handling:
-
Engineering Controls: Whenever possible, handle solid this compound in a certified chemical fume hood to minimize inhalation exposure. For solution preparation, a well-ventilated area is the minimum requirement, with a fume hood being preferable, especially when working with volatile solvents.
-
Safe Work Practices: Avoid creating dust when handling the solid form. Use appropriate tools for weighing and transferring the compound. After handling, wash hands thoroughly with soap and water.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Consult the supplier's documentation for any specific storage temperature requirements.
Disposal:
-
Dispose of this compound waste and any contaminated materials (e.g., gloves, pipette tips) as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Disclaimer: The information provided is based on general laboratory safety principles. A formal risk assessment should be conducted by a qualified safety professional before handling this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
